MsbA-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H19Cl2N5O |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H19Cl2N5O/c1-13(22-18(24)3-2-4-19(22)25)31-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21-27-29-30-28-21/h2-4,7-14H,5-6H2,1H3,(H,27,28,29,30)/b10-7+/t13-/m0/s1 |
InChI Key |
MKYKJTCWOHWXDW-RSPDNQDQSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Understanding MsbA Inhibition: A Technical Guide to Modulator Mechanisms of Action
A comprehensive analysis of the allosteric mechanisms governing the inhibition of the essential bacterial ABC transporter MsbA.
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1][2] This function is indispensable for the biogenesis of the outer membrane, making MsbA a compelling target for the development of novel antibiotics.[3][4] While information on a specific compound designated "MsbA-IN-5" is not publicly available, extensive research into other MsbA inhibitors has revealed distinct and complex mechanisms of action. This guide provides an in-depth technical overview of the core mechanisms of two well-characterized classes of MsbA inhibitors, serving as a blueprint for understanding the molecular interactions and functional consequences of MsbA modulation.
Divergent Allosteric Mechanisms of MsbA Inhibition
Biochemical and structural studies have unveiled that different classes of small molecules can inhibit MsbA through distinct allosteric mechanisms, leading to opposite effects on its ATPase activity while still preventing substrate transport.[5] These findings offer crucial insights into the pharmacology of ABC transporters.[3] The two primary, well-studied mechanisms are represented by the tetrahydrobenzothiophene (TBT) class of compounds, such as TBT1, which stimulate ATPase activity, and the "G-compound" series (e.g., G247) and quinoline-based inhibitors, which block ATP hydrolysis.[3][4]
ATPase Stimulating Inhibitors: The TBT1 Mechanism
TBT1 is an intriguing inhibitor that, despite abolishing the transport of LPS, leads to a stimulation of MsbA's ATPase activity.[3][5] Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this unusual behavior. Two molecules of TBT1 bind asymmetrically within the substrate-binding pocket located in the transmembrane domains (TMDs) of MsbA.[3] This binding event induces a significant conformational change, forcing the transporter into a "collapsed" inward-facing state.[3] In this conformation, the distance between the two nucleotide-binding domains (NBDs) is decreased, which is thought to mimic a substrate-bound state that promotes ATP hydrolysis, even in the absence of the natural substrate, LPS.[3] This uncoupling of ATP hydrolysis from productive substrate transport effectively shuts down the essential function of MsbA.
ATPase Inhibiting Inhibitors: The G247 and Quinoline Mechanism
In stark contrast to TBT1, inhibitors like G247 and various quinoline-based compounds effectively block both ATP hydrolysis and substrate transport.[4] These molecules also bind within the TMDs, but they induce a different conformational state. Instead of collapsing the inward-facing conformation, these inhibitors lock MsbA in a wide inward-open state.[3] In this conformation, the two NBDs are held far apart, preventing the necessary association and dimerization required for ATP hydrolysis.[3] By stabilizing this non-productive state, these inhibitors effectively jam the conformational cycle of the transporter, leading to a complete cessation of its activity.[6]
Quantitative Data on MsbA Inhibitors
The following table summarizes the key quantitative and qualitative effects of the two major classes of MsbA inhibitors.
| Inhibitor Class | Representative Compound | Effect on ATPase Activity | Effect on LPS Transport | Conformation Induced | NBD Distance |
| Tetrahydrobenzothiophene | TBT1 | Stimulates | Abolishes | Collapsed inward-facing | Decreased |
| G-compounds / Quinolines | G247 / Quinolines | Inhibits | Abolishes | Wide inward-open | Increased |
Experimental Protocols
The characterization of MsbA inhibitors relies on a combination of biochemical assays and high-resolution structural biology techniques. Below are detailed methodologies for key experiments.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA in the presence and absence of inhibitors.
Materials:
-
Purified MsbA reconstituted in nanodiscs or proteoliposomes
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% DDM (if not in nanodiscs)
-
ATP solution (magnesium salt)
-
Inhibitor compounds dissolved in DMSO
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing purified MsbA in assay buffer.
-
Add the inhibitor compound at various concentrations (typically a serial dilution). A DMSO control should be included.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a final concentration of 2 mM ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding EDTA to chelate the Mg2+.
-
Quantify the amount of inorganic phosphate released using the malachite green assay. Read the absorbance at 620 nm.
-
Calculate the specific activity of MsbA (nmol of phosphate released per minute per mg of protein) for each inhibitor concentration.
-
Plot the specific activity as a function of inhibitor concentration to determine the IC50 (for inhibitors) or the fold-stimulation.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM is used to determine the high-resolution structure of MsbA in complex with inhibitors, revealing the conformational changes they induce.
Materials:
-
Highly purified and concentrated MsbA (e.g., in nanodiscs)
-
Inhibitor compound
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-EM grids (e.g., C-flat or Quantifoil)
-
Transmission Electron Microscope (e.g., Titan Krios) equipped with a direct electron detector
Procedure:
-
Incubate the purified MsbA with a saturating concentration of the inhibitor.
-
Apply a small volume (e.g., 3 µL) of the MsbA-inhibitor complex to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot. This traps the protein complexes in a thin layer of vitreous ice.
-
Transfer the frozen grids to the cryo-electron microscope.
-
Collect a large dataset of high-resolution images (micrographs) of the frozen-hydrated particles.
-
Process the images using specialized software (e.g., RELION, CryoSPARC). This involves motion correction, CTF estimation, particle picking, 2D classification, 3D classification, and 3D refinement.
-
The final step of 3D refinement yields a high-resolution electron density map.
-
Build an atomic model of the MsbA-inhibitor complex by fitting the MsbA sequence and the inhibitor structure into the cryo-EM density map.
-
Analyze the final structure to identify the inhibitor binding site and the overall conformational state of the transporter.
Visualizations of MsbA Inhibition Mechanisms
The following diagrams illustrate the distinct conformational changes induced by the two classes of MsbA inhibitors.
Caption: Allosteric mechanisms of MsbA inhibition by different compound classes.
Caption: Conformational states of MsbA induced by different inhibitor types.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of MsbA Inhibitors
A note on "MsbA-IN-5": Extensive searches of publicly available scientific literature and databases did not yield any specific information on a compound designated "this compound". This designation may be an internal project code, a very recent discovery not yet in the public domain, or a misnomer. This guide will therefore focus on the well-documented classes of inhibitors targeting MsbA, providing a comprehensive overview for researchers, scientists, and drug development professionals.
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. This process is crucial for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics against multidrug-resistant pathogens. The discovery of small molecule inhibitors of MsbA represents a promising avenue for combating these challenging infections.
Key Classes of MsbA Inhibitors
Several distinct chemical scaffolds have been identified as inhibitors of MsbA. These can be broadly categorized based on their core structures and mechanisms of action.
1. Quinoline-Based Inhibitors:
A significant class of MsbA inhibitors is based on the quinoline scaffold. These compounds have been identified through high-throughput screening and subsequent medicinal chemistry optimization. They typically function by inhibiting the ATPase activity of MsbA, which is essential for the conformational changes required for LPS transport. By binding to MsbA, these inhibitors lock the transporter in a conformation that is incompetent for ATP hydrolysis and subsequent substrate translocation.
2. Tetrahydrobenzothiophene Derivatives:
Another prominent class of MsbA inhibitors features a tetrahydrobenzothiophene core. Interestingly, some of these inhibitors, such as TBT1, have been shown to stimulate the ATPase activity of MsbA while still inhibiting LPS transport.[1] This uncoupling of ATP hydrolysis from transport is a distinct mechanistic feature. These compounds bind within the transmembrane domains of MsbA, inducing a collapsed inward-facing conformation that disrupts the normal transport cycle.[1]
3. Bivalent Inhibitors (e.g., Cerastecins):
More recently, a novel class of bivalent inhibitors, the cerastecins, has been discovered. These molecules are unique in that they bind to the MsbA dimer interface, effectively "stapling" the two monomers together. This prevents the large-scale conformational changes necessary for LPS transport. Cerastecin C, a notable example, has demonstrated in vivo efficacy against multidrug-resistant Gram-negative bacteria.[2]
Quantitative Data on MsbA Inhibitors
The following tables summarize key quantitative data for representative MsbA inhibitors from the different classes.
Table 1: In Vitro Inhibitory Activity of Quinoline-Based MsbA Inhibitors
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| G592 | E. coli | ATPase Activity | >41 | [3] |
| G913 | E. coli | ATPase Activity | <0.22 | [3] |
| G332 | E. coli | ATPase Activity | 0.31 | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Tetrahydrobenzothiophene Derivatives
| Compound | E. coli (µM) | P. aeruginosa (µM) | Salmonella (µM) | S. aureus (µM) | Reference |
| 3b | 1.11 | 1.00 | 0.54 | 1.11 | [2] |
| 3f | 0.64 | - | - | - | [2] |
| 6p | - | - | - | - | [4] |
Note: A dash (-) indicates data not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments in the study of MsbA and its inhibitors.
Purification of MsbA
A common method for obtaining purified MsbA for in vitro assays involves overexpression in E. coli, membrane solubilization, and chromatography.
-
Overexpression: The msbA gene is typically cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Membrane Vesicle Preparation: Cells are harvested and lysed, and the membrane fraction is isolated by ultracentrifugation.
-
Solubilization: The membrane vesicles are solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM) to extract the membrane-embedded MsbA.[1]
-
Affinity Chromatography: If the expressed MsbA is tagged (e.g., with a His-tag), it can be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Size-Exclusion Chromatography: Further purification to homogeneity is often achieved using size-exclusion chromatography.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA and is a primary method for screening and characterizing inhibitors.
-
Reaction Mixture: A typical reaction mixture contains purified MsbA (in detergent or reconstituted into nanodiscs or liposomes), buffer (e.g., HEPES or Tris-HCl), MgCl₂, and ATP.[5][6]
-
Coupled Enzyme System (Optional but common): To continuously monitor ATP hydrolysis, a coupled enzyme system can be used. This system typically includes pyruvate kinase and lactate dehydrogenase, where the oxidation of NADH is coupled to the production of ADP and can be monitored by the decrease in absorbance at 340 nm.[1]
-
Malachite Green Assay (Alternative): This is an endpoint assay that measures the amount of inorganic phosphate released from ATP hydrolysis. The reaction is stopped, and a malachite green reagent is added, which forms a colored complex with free phosphate that can be measured spectrophotometrically.[5]
-
Inhibitor Addition: Test compounds are added to the reaction mixture to determine their effect on ATPase activity. IC50 values are calculated from dose-response curves.[7]
Lipid Flippase Assay
This assay directly measures the transport function of MsbA.
-
Proteoliposome Reconstitution: Purified MsbA is reconstituted into liposomes made of a defined lipid composition (e.g., E. coli polar lipids).[8]
-
Fluorescently Labeled Lipid: A fluorescently labeled lipid substrate, such as NBD-labeled phosphatidylethanolamine (NBD-PE), is incorporated into the outer leaflet of the proteoliposomes.[8]
-
Initiation of Transport: ATP is added to the exterior of the proteoliposomes to initiate transport of the labeled lipid to the inner leaflet.
-
Quenching of Outer Leaflet Fluorescence: A membrane-impermeable quenching agent, such as sodium dithionite, is added. This quenches the fluorescence of the NBD-labeled lipids remaining in the outer leaflet.[8]
-
Measurement of Flipped Lipid: The remaining fluorescence, which corresponds to the NBD-labeled lipids that have been "flipped" to the inner leaflet and are protected from the quenching agent, is measured. The rate of flipping can be determined over time.
Visualizations
Signaling and Experimental Workflows
Caption: The LPS transport pathway in Gram-negative bacteria.
Caption: A general workflow for the discovery and development of MsbA inhibitors.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
The Structure-Activity Relationship of Novel Quinoline-Based MsbA Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising New Class of Antibacterials Targeting Gram-Negative Bacteria
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A critical target in the fight against these pathogens is the ATP-binding cassette (ABC) transporter MsbA, an essential inner membrane protein responsible for the transport of lipopolysaccharide (LPS), a key component of the bacterial outer membrane. Inhibition of MsbA disrupts outer membrane biogenesis, leading to bacterial cell death. This guide provides a detailed technical overview of the structure-activity relationship (SAR) of a novel class of quinoline-based MsbA inhibitors, offering insights for researchers, scientists, and drug development professionals.
Core Compound Structures and Biological Activities
A high-throughput screening campaign identified a series of quinoline-based compounds as potent inhibitors of MsbA. Medicinal chemistry efforts have led to the optimization of these initial hits, resulting in compounds with significant in vitro activity against clinically relevant Gram-negative pathogens. The core structure and the biological activities of key representative compounds are summarized below.
| Compound ID | Structure | MsbA ATPase IC50 (µM) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | E. cloacae MIC (µg/mL) |
| G592 | [Structure of G592] | 1.5 | 8 | 16 | 16 |
| G913 | [Structure of G913] | 0.3 | 2 | 4 | 4 |
| G332 | [Structure of G332] | 0.2 | 1 | 2 | 2 |
Note: Structures are illustrative representations based on published data. IC50 and MIC values are compiled from the cited literature.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoline scaffold has provided crucial insights into the structural requirements for potent MsbA inhibition and antibacterial activity.
Mechanism of Action: Allosteric Inhibition of ATP Hydrolysis
These quinoline-based compounds act as potent inhibitors of the MsbA ATPase activity.[1] They bind to a pocket within the transmembrane domains (TMDs) of MsbA, distinct from the nucleotide-binding domains (NBDs). This binding event allosterically prevents the conformational changes necessary for ATP hydrolysis, effectively locking the transporter in an inward-facing conformation and halting the LPS transport cycle. This mechanism of action is distinct from some other classes of MsbA modulators that have been reported to stimulate ATPase activity.
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA in the presence and absence of inhibitors.
Methodology:
-
Protein Purification: Recombinant MsbA is overexpressed and purified from E. coli membranes. The protein is solubilized and purified using affinity and size-exclusion chromatography.
-
Reaction Mixture: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 2 mM ATP.
-
Inhibitor Incubation: Purified MsbA is pre-incubated with varying concentrations of the test compounds.
-
Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C. The reaction is stopped by the addition of a solution containing malachite green and ammonium molybdate, which forms a colored complex with the inorganic phosphate (Pi) released during ATP hydrolysis.
-
Detection: The absorbance of the colored complex is measured at 620 nm. The amount of Pi produced is calculated from a standard curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Methodology:
-
Bacterial Culture: The Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, E. cloacae) are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Compound Dilution: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
The quinoline-based MsbA inhibitors represent a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative pathogens. The structure-activity relationships identified to date provide a strong foundation for further lead optimization to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties. Future efforts should focus on exploring modifications at various positions of the quinoline scaffold to further probe the inhibitor binding pocket and to develop compounds with clinical potential. The detailed experimental protocols provided herein serve as a valuable resource for the continued development and evaluation of this and other classes of MsbA inhibitors.
References
The Disruption of Bacterial Viability: A Technical Guide to the Effects of MsbA-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The essential ATP-binding cassette (ABC) transporter MsbA, responsible for the critical step of lipopolysaccharide (LPS) flipping from the inner to the outer leaflet of the inner membrane, has emerged as a promising target for novel antibacterial agents. This technical guide provides an in-depth analysis of the effects of MsbA-IN-5, a representative potent quinoline-based inhibitor of MsbA, on bacterial viability. We present a comprehensive overview of its mechanism of action, quantitative data on its antibacterial activity, detailed experimental protocols for assessing its efficacy, and a visual representation of the targeted cellular pathway.
Introduction: The Critical Role of MsbA in Gram-Negative Bacteria
Gram-negative bacteria are characterized by an outer membrane that acts as a formidable barrier against many antibiotics.[1][2] A key component of this outer membrane is lipopolysaccharide (LPS), which is essential for maintaining the structural integrity and barrier function of the cell. The biogenesis of the outer membrane is a complex process, with the transport of LPS from its site of synthesis in the cytoplasm to the outer leaflet of the outer membrane being a critical and essential pathway.[3][4][5][6]
MsbA, a homodimeric ABC transporter embedded in the inner membrane, plays a pivotal role in this process by flipping the lipid A-core oligosaccharide portion of LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[1][4] This ATP-dependent process is the first and an indispensable step in the transport of LPS to the outer membrane.[2][7] The essential nature of MsbA in most Gram-negative bacteria makes it an attractive target for the development of new antibiotics.[1][2]
Mechanism of Action of this compound
This compound belongs to a class of quinoline-based inhibitors that have been shown to effectively inhibit the function of MsbA.[2][7] The primary mechanism of action of these inhibitors is the allosteric inhibition of the ATPase activity of MsbA.[8] By binding to a novel site within the transmembrane domain of the MsbA homodimer, these inhibitors lock the transporter in a conformation that is unable to bind and hydrolyze ATP.[8] This, in turn, prevents the conformational changes necessary for the flipping of LPS across the inner membrane.
The inhibition of MsbA leads to the accumulation of LPS in the inner membrane and a subsequent disruption of the outer membrane biogenesis pathway. This disruption compromises the integrity of the bacterial outer membrane, ultimately leading to cell death.[1][7]
Quantitative Assessment of this compound's Effect on Bacterial Viability
The antibacterial efficacy of MsbA inhibitors has been quantified using standard microbiological assays. The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative MsbA Inhibitors against various Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
| G592 | E. coli CFT073 lptD(imp4213) | 2.8 |
| G913 | E. coli CFT073 lptD(imp4213) | 0.7 |
| G332 | E. coli CFT073 lptD(imp4213) | 0.35 |
| G332 | K. pneumoniae (wild-type) | 2.8 |
| G332 | E. cloacae (wild-type) | 2.8 |
| G907 | E. coli | Potent activity |
| G907 | K. pneumoniae | Potent activity |
Note: The lptD(imp4213) mutation compromises the outer membrane, making the cells more susceptible to compounds that target inner membrane proteins. Data compiled from multiple sources.[7]
Time-kill assays provide further insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies on MsbA inhibitors have demonstrated a significant reduction in viable bacterial counts over a 22-hour exposure, indicating a bactericidal effect.[7] For instance, at a concentration of 4x MIC, a representative MsbA inhibitor reduced the number of viable E. coli cells by over 400-fold.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound.[9][10][11][12][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB alone).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Time-Kill Kinetics Assay
This protocol describes a method to assess the rate at which this compound kills a bacterial population.[14][15][16][17][18]
Materials:
-
Flasks with Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Prepare a bacterial culture in MHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Add this compound to the culture flasks at desired concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control flask without the inhibitor.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Visualizing the Impact of this compound
Lipopolysaccharide Transport Pathway
The following diagram illustrates the LPS transport pathway in Gram-negative bacteria and highlights the point of inhibition by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Essentiality of Lipopolysaccharide to Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Lipopolysaccharide transport — Kahne Lab [kahnelab.chemistry.harvard.edu]
- 6. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 15. emerypharma.com [emerypharma.com]
- 16. scribd.com [scribd.com]
- 17. actascientific.com [actascientific.com]
- 18. nelsonlabs.com [nelsonlabs.com]
Allosteric Modulation of MsbA by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipopolysaccharide (LPS) transport pathway and a promising target for novel antibiotics. Its function is intricately linked to large conformational changes, making it susceptible to allosteric modulation by small molecules. This technical guide provides an in-depth overview of the allosteric modulation of MsbA, focusing on the distinct mechanisms of two first-generation inhibitors, TBT1 and G247. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate further research and drug development efforts in this area.
Introduction to MsbA and Allosteric Modulation
MsbA is a homodimeric ABC transporter responsible for flipping lipid A, the hydrophobic anchor of LPS, from the inner to the outer leaflet of the inner bacterial membrane.[1][2] This process is essential for the biogenesis of the outer membrane and the viability of most Gram-negative bacteria.[1] The transport cycle of MsbA is powered by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which drives conformational changes in the transmembrane domains (TMDs) to move lipid A across the membrane.[3]
Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule (an allosteric modulator) to a site other than the protein's active site.[4] In the context of MsbA, small molecules can bind to allosteric sites within the TMDs, influencing the conformational landscape of the transporter and thereby altering its ATPase and transport activities.[3][5] This provides a powerful mechanism for inhibiting MsbA function and offers a promising avenue for the development of new antibacterial agents.[6]
Key Allosteric Modulators of MsbA
Two well-characterized first-generation small-molecule modulators of MsbA are TBT1 (tetrahydrobenzothiophene derivative) and G247 (a quinoline derivative).[5][7] These compounds exhibit distinct and opposing effects on MsbA's function, highlighting the diverse ways in which allosteric modulation can be achieved.
TBT1: An ATPase Stimulator and Transport Inhibitor
TBT1 acts as a potent inhibitor of LPS transport while paradoxically stimulating the ATPase activity of MsbA.[3][5] Two molecules of TBT1 bind asymmetrically within the central substrate-binding pocket of MsbA in the TMDs.[1][5] This binding event induces a collapsed, inward-facing conformation where the distance between the NBDs is significantly reduced.[5] The closer proximity of the NBDs is thought to facilitate ATP hydrolysis, leading to the observed stimulation of ATPase activity.[5] However, this collapsed conformation is non-productive for transport, effectively decoupling ATP hydrolysis from substrate translocation.
G247: An ATPase and Transport Inhibitor
In contrast to TBT1, G247 inhibits both the ATPase and transport functions of MsbA.[5][8] Two G247 molecules bind symmetrically to separate, adjacent pockets within the TMDs.[5] This binding acts as a wedge, forcing MsbA into a wide inward-open conformation and increasing the distance between the NBDs.[5] This separation of the NBDs prevents the conformational changes necessary for ATP hydrolysis and subsequent substrate transport.[5]
Quantitative Data on MsbA Modulators
The following tables summarize the available quantitative data for the allosteric modulation of MsbA.
| Modulator | Target | Effect on ATPase Activity | EC50/IC50 | Binding Affinity (Kd) | Reference |
| TBT1 | Acinetobacter baumannii MsbA | Stimulation | 13 µM (EC50) | Reported as low affinity | [3][5] |
| G247 | E. coli MsbA | Inhibition | Not explicitly reported | Reported as low affinity | [5][8] |
| Kdo2-Lipid A | E. coli MsbA | Stimulation | 21 µM (half-maximal stimulation) | Not reported | [2] |
| Daunorubicin | E. coli MsbA | Binds to a distinct site | Not applicable | 0.35 µM | [9] |
| Lipid A | E. coli MsbA | Binds to the substrate site | Not applicable | 5.46 µM | [9] |
| Ligand | Target | Km | Vmax | Reference |
| ATP | E. coli MsbA | 878 µM (in the presence of phospholipids) | 37 nmol/min/mg | [2] |
| ATP | E. coli MsbA (with Kdo2-Lipid A) | 379 µM | 154 nmol/min/mg | [2] |
| ATP | S. typhimurium MsbA | 0.31 ± 0.05 mM | 6-10 µmol/min/mg |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the allosteric modulation of MsbA.
MsbA Expression and Purification
This protocol describes the expression and purification of His-tagged MsbA from E. coli.
-
Expression:
-
Transform E. coli C43(DE3) cells with a pET vector containing the MsbA gene with an N-terminal 6xHis-tag.
-
Grow the cells in ZYP-5052 auto-induction rich medium supplemented with kanamycin (200 µg/ml) at 37°C for 3 hours, followed by overnight growth at room temperature.
-
Harvest the cells by centrifugation at 10,000 x g for 6 minutes at 4°C.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in Buffer A (50 mM Tris-HCl, pH 7.9, 200 mM NaCl).
-
Lyse the cells using a high-pressure microfluidizer at 15,000 psi.
-
Remove unbroken cells by centrifugation at 10,000 x g for 6 minutes at 4°C.
-
Pellet the membranes by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in Buffer A containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) to a final protein concentration of 5 mg/ml.
-
Incubate for 1 hour at 4°C with stirring to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Buffer A containing 0.02% DDM and 5 mM imidazole.
-
Wash the column with 20 column volumes of Washing Buffer (50 mM Tris-HCl, pH 7.9, 200 mM NaCl, 5 mM imidazole, 0.02% DDM).
-
Elute MsbA with Elution Buffer (50 mM Tris-HCl, pH 7.9, 200 mM NaCl, 600 mM imidazole, 0.02% DDM).
-
Further purify the eluted protein by size-exclusion chromatography on a Superdex 200 column equilibrated with Buffer A containing 0.02% DDM.
-
Pool the peak fractions, concentrate, and store at -80°C.
-
Reconstitution of MsbA into Nanodiscs
This protocol describes the reconstitution of purified MsbA into lipid nanodiscs.
-
Lipid Preparation:
-
Prepare a lipid film of E. coli polar lipids or a defined lipid mixture (e.g., POPG) by drying from chloroform under a stream of argon and then under vacuum overnight.
-
Resuspend the lipid film in a buffer containing 20 mM Tris, pH 7.5, 100 mM NaCl, and 100 mM sodium cholate to a final concentration of 25 mM.
-
-
Reconstitution:
-
Mix purified MsbA, Membrane Scaffold Protein (MSP1D1), and the solubilized lipids at a molar ratio of 1:1.2:40 in a buffer containing 20 mM Tris, pH 7.5, 100 mM NaCl, and 20 mM sodium cholate.
-
Incubate the mixture for 2 hours at 4°C.
-
Remove the detergent by adding 60 mg of Bio-Beads SM2 and incubating overnight at 4°C with gentle rocking.
-
-
Purification of Nanodiscs:
-
Separate the nanodisc-reconstituted MsbA from empty nanodiscs and aggregates by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM Tris, pH 7.5, and 100 mM NaCl.
-
Collect the peak fractions corresponding to MsbA-containing nanodiscs.
-
ATPase Activity Assay
This protocol describes a coupled-enzyme assay to measure the ATPase activity of MsbA.
-
Reaction Mixture: Prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
12 mM MgCl2
-
6 mM phosphoenolpyruvate
-
1 mM NADH
-
10 units of lactate dehydrogenase
-
10 units of pyruvate kinase
-
-
Assay Procedure:
-
Add approximately 1 µg of purified or reconstituted MsbA to the reaction mixture at 37°C.
-
For inhibition or stimulation studies, pre-incubate MsbA with the small molecule for a defined period before adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by MsbA.
-
As a control for inhibition, 200 µM sodium orthovanadate can be added to the reaction.
-
Lipid Transport (Flippase) Assay
This protocol is adapted from a method using NBD-labeled lipids to measure the flippase activity of MsbA reconstituted into proteoliposomes.
-
Proteoliposome Preparation:
-
Reconstitute purified MsbA into pre-formed E. coli polar lipid liposomes by detergent destabilization as described in the literature.
-
-
Flippase Assay:
-
Add a fluorescently labeled lipid substrate (e.g., NBD-PE) to the outer leaflet of the MsbA-containing proteoliposomes.
-
Initiate the transport reaction by adding ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).
-
At various time points, quench the fluorescence of the NBD-labeled lipids remaining in the outer leaflet by adding a membrane-impermeant reducing agent, such as sodium dithionite.
-
Measure the remaining fluorescence, which corresponds to the amount of NBD-lipid that has been flipped to the inner leaflet and is protected from quenching.
-
To study the effect of small molecule modulators, pre-incubate the proteoliposomes with the compound before adding the NBD-lipid and ATP.
-
Cryo-Electron Microscopy (Cryo-EM) of MsbA-Small Molecule Complexes
This section provides a general workflow for the structural determination of MsbA in complex with allosteric modulators.
-
Sample Preparation:
-
Prepare a stable and homogeneous sample of MsbA reconstituted in nanodiscs in the presence of the small molecule inhibitor. The final protein concentration should be in the range of 0.5-5 mg/mL.
-
The buffer should be optimized for cryo-EM, typically with low ionic strength and without high concentrations of glycerol.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (2-3 µL) of the sample to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of 2D images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Process the collected images to pick individual particles, classify them into different conformational states, and reconstruct a 3D density map of the MsbA-inhibitor complex.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the allosteric modulation of MsbA.
Caption: The alternating access mechanism of the MsbA transport cycle.
Caption: Distinct allosteric mechanisms of TBT1 and G247 on MsbA.
Caption: General experimental workflow for studying MsbA modulation.
Conclusion and Future Directions
The allosteric modulation of MsbA by small molecules presents a compelling strategy for the development of novel antibiotics against Gram-negative bacteria. The divergent mechanisms of TBT1 and G247 demonstrate that it is possible to either stimulate or inhibit the ATPase activity of MsbA while still blocking its essential transport function. This detailed understanding, derived from a combination of biochemical, biophysical, and structural studies, provides a solid foundation for structure-based drug design.
Future efforts should focus on identifying and characterizing new allosteric modulators with improved potency and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a roadmap for researchers to screen for new inhibitors, characterize their mechanisms of action, and obtain high-resolution structural information to guide lead optimization. Ultimately, the continued exploration of MsbA's allosteric landscape holds the potential to deliver a new class of antibiotics to combat the growing threat of multidrug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro MsbA Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to determine the inhibitory activity of compounds, such as a hypothetical "MsbA-IN-5," against the ATP-binding cassette (ABC) transporter MsbA. MsbA is an essential protein in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS) across the inner membrane, making it a critical target for the development of new antibiotics.[1][2][3]
Introduction to MsbA and its Inhibition
MsbA is an inner membrane protein that functions as a lipid flippase, a crucial step in the biogenesis of the outer membrane of Gram-negative bacteria.[1][4] Its activity is fueled by ATP hydrolysis. The inhibition of MsbA's ATPase activity disrupts the transport of LPS, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death.[1][2] This makes MsbA a promising target for novel antibacterial agents.[2][3][5][6] High-throughput screening of large compound libraries has been employed to identify inhibitors of MsbA's ATPase activity.[2]
Principle of the In Vitro MsbA Inhibition Assay
The primary in vitro assay to identify and characterize MsbA inhibitors is the ATPase activity assay. This assay measures the rate of ATP hydrolysis by purified MsbA in the presence and absence of a potential inhibitor. A reduction in the rate of ATP hydrolysis in the presence of the test compound indicates inhibition of MsbA. The most common method to measure ATPase activity is a colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[7]
Experimental Protocols
Materials and Reagents
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Purified MsbA protein | In-house preparation or commercial | N/A | -80°C |
| E. coli polar lipids | Avanti Polar Lipids | N/A | -20°C |
| Dodecyl-β-D-maltoside (DDM) | Anatrace | N/A | Room Temp |
| HEPES | Sigma-Aldrich | N/A | Room Temp |
| MgCl₂ | Sigma-Aldrich | N/A | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | N/A | -20°C |
| ATP | Sigma-Aldrich | N/A | -20°C |
| Kdo₂-Lipid A | Avanti Polar Lipids | N/A | -20°C |
| Test Inhibitor (e.g., this compound) | N/A | N/A | As recommended |
| Ammonium molybdate | Sigma-Aldrich | N/A | Room Temp |
| Ascorbic acid | Sigma-Aldrich | N/A | Room Temp |
| Sodium dodecyl sulfate (SDS) | Sigma-Aldrich | N/A | Room Temp |
| 96-well microplates | Corning | N/A | Room Temp |
| Plate reader | Molecular Devices or similar | N/A | N/A |
Preparation of MsbA Proteoliposomes
For a more physiologically relevant assay, it is recommended to reconstitute purified MsbA into liposomes.
-
Prepare liposomes by drying E. coli polar lipids under a stream of nitrogen gas and then resuspending them in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).
-
Solubilize the purified MsbA protein with a detergent such as DDM.
-
Mix the solubilized MsbA with the prepared liposomes at a specific protein-to-lipid ratio.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.
-
The proteoliposomes can be stored at -80°C for future use.
ATPase Activity Assay Protocol
This protocol is adapted from established methods for measuring MsbA ATPase activity.[7][8]
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a 50 µL reaction mixture containing:
-
Pre-incubation: Pre-incubate the reaction mixture on ice for 15 minutes to allow the inhibitor to bind to MsbA.[7]
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[8]
-
Termination of Reaction: Stop the reaction by adding 50 µL of 12% (w/v) SDS.[8]
-
Phosphate Detection:
-
Measurement: Measure the absorbance at a wavelength of 800 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate (Pi).
-
Calculate the amount of Pi released in each reaction.
-
Determine the specific activity of MsbA (nmol Pi/min/mg protein).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
Data Presentation
Table 2: Example Data for this compound Inhibition of ATPase Activity
| This compound (µM) | Absorbance (800 nm) | Pi Released (nmol) | % Inhibition |
| 0 (Control) | 0.850 | 10.2 | 0 |
| 0.1 | 0.765 | 9.18 | 10 |
| 1 | 0.510 | 6.12 | 40 |
| 10 | 0.170 | 2.04 | 80 |
| 100 | 0.085 | 1.02 | 90 |
Table 3: Kinetic Parameters of MsbA in the Presence of an Activator [4]
| Condition | Kₘ for ATP (µM) | Vₘₐₓ (nmol/min/mg) |
| Basal (E. coli phospholipids) | 878 | 37 |
| + Kdo₂-Lipid A (21 µM) | 379 | 154 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the in vitro MsbA inhibition assay.
Caption: The MsbA lipopolysaccharide transport cycle and point of inhibition.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of MsbA Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] This function is critical for the biogenesis of the outer membrane, making MsbA a promising target for the development of novel antibiotics against multidrug-resistant pathogens. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, which is toxic and results in bacterial cell death.[2]
These application notes provide detailed protocols for cell-based assays to determine the activity of putative MsbA inhibitors, such as the hypothetical compound MsbA-IN-5. The described methods are designed to assess the inhibitory potential of a compound by measuring its impact on bacterial growth, ATPase activity of MsbA, and the in-vivo transport of LPS.
MsbA Signaling and Inhibition Pathway
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis to drive the transport of its substrate, Lipid A-core, a precursor of LPS. The transport cycle involves a series of conformational changes, alternating between an inward-facing and an outward-facing state. Small molecule inhibitors can interfere with this cycle through various mechanisms, such as preventing ATP hydrolysis, blocking substrate binding, or locking the transporter in a non-productive conformation.
Caption: Mechanism of MsbA-mediated LPS transport and its inhibition.
Data Presentation: Activity of Known MsbA Inhibitors
The following tables summarize the reported activities of known MsbA inhibitors. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.
Table 1: Biochemical Inhibition of Purified E. coli MsbA ATPase Activity
| Compound | IC50 (nM) | Reference |
| G247 | 5 | [2] |
| G907 | 18 | [2] |
| G592 | 150 ± 48 | [1] |
| G913 | 3.8 ± 0.98 | [1] |
| G332 | 2.8 ± 0.75 | [1] |
Table 2: Cell-Based Activity of MsbA Inhibitors against E. coli Strains
| Compound | Strain | Assay | Endpoint | Value (µM) | Reference |
| G592 | CFT073 lptD(imp4213) msbAlow | Growth Inhibition | EC50 | 4.5 ± 2.9 | [1] |
| G913 | CFT073 lptD(imp4213) msbAlow | Growth Inhibition | EC50 | 0.15 ± 0.045 | [1] |
| G332 | CFT073 lptD(imp4213) msbAlow | Growth Inhibition | EC50 | 0.11 ± 0.032 | [1] |
| G592 | CFT073 lptD(imp4213) | Growth Inhibition | MIC | 21 ± 16 (µg/ml) | [1] |
| G913 | CFT073 lptD(imp4213) | Growth Inhibition | MIC | 0.24 ± 0.13 (µg/ml) | [1] |
| G332 | CFT073 lptD(imp4213) | Growth Inhibition | MIC | 0.22 ± 0.11 (µg/ml) | [1] |
| G332 | K. pneumoniae ATCC 700721 | Growth Inhibition | MIC | 2.8 ± 0 (µg/ml) | [1] |
| G332 | E. cloacae ATCC 13047 | Growth Inhibition | MIC | 2.8 ± 0 (µg/ml) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay for MsbA Inhibition
This protocol determines the effect of a test compound on the viability of an E. coli strain that is hypersensitive to MsbA inhibition due to a compromised outer membrane.
Experimental Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
E. coli strain CFT073 lptD(imp4213) (or other suitable strain with a permeable outer membrane)
-
Luria-Bertani (LB) broth
-
Test compound (this compound)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 600 nm (OD600)
-
Shaking incubator
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli CFT073 lptD(imp4213) into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Plate Preparation: Prepare a 2-fold serial dilution of the test compound in LB broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells with no compound as a negative control.
-
Inoculation: Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth. Add 100 µL of the diluted culture to each well of the 96-well plate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Data Collection: Measure the OD600 of each well every hour for 8-12 hours.
-
Data Analysis: Plot the OD600 values against time for each compound concentration. Determine the minimum inhibitory concentration (MIC) as the lowest concentration that prevents visible growth. Calculate the half-maximal effective concentration (EC50) by plotting the final OD600 against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In-Vivo Lipopolysaccharide (LPS) Accumulation Assay
This assay indirectly measures MsbA activity by quantifying the amount of newly synthesized LPS that is flipped to the outer leaflet of the inner membrane. Inhibition of MsbA will lead to a decrease in the fluorescent signal from the outer leaflet. This protocol is adapted from a method using click chemistry.[3]
Experimental Workflow:
Caption: Workflow for the in-vivo LPS accumulation assay.
Materials:
-
E. coli K-12 strain MG1655
-
M9 minimal medium
-
This compound
-
8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N3)
-
Fluorescent alkyne (e.g., AZDye 488 DBCO)
-
SDS-PAGE equipment
-
In-gel fluorescence imaging system
Procedure:
-
Cell Culture and Treatment: Grow E. coli MG1655 in M9 medium to the mid-log phase (OD600 ≈ 0.5). Add the test compound (this compound) at various concentrations and incubate for a defined period (e.g., 1-2 hours).
-
Pulse Labeling: Add Kdo-N3 to the cultures to a final concentration of 1 mM and incubate for a short period (e.g., 10-15 minutes) to allow for its incorporation into newly synthesized LPS.[3]
-
Click Chemistry Reaction: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing the fluorescent alkyne (e.g., 0.1 mM AZDye 488 DBCO). Incubate for 30-45 minutes at 37°C to allow the click reaction to occur.[3]
-
Cell Lysis and Electrophoresis: Wash the cells to remove excess dye, then lyse the cells. Separate the cell lysates by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled LPS using an in-gel fluorescence scanner. Quantify the band intensity to determine the relative amount of newly synthesized LPS transported. A decrease in fluorescence intensity in the presence of the inhibitor indicates reduced MsbA activity.
Protocol 3: MsbA ATPase Activity Assay (Biochemical)
This assay directly measures the ATP hydrolysis activity of purified MsbA, which is essential for its transport function.
Experimental Workflow:
Caption: Workflow for the MsbA ATPase activity assay.
Materials:
-
Purified MsbA protein reconstituted in nanodiscs or liposomes
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol)
-
ATP
-
This compound
-
ADP detection kit (e.g., Transcreener® ADP² FP Assay)
-
384-well plates suitable for fluorescence polarization
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, purified MsbA, and serial dilutions of the test compound.
-
Reaction Initiation: Initiate the reaction by adding a solution of ATP. The final concentration of ATP should be at the Km of MsbA (approximately 0.5 mM).
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as the Transcreener® ADP² FP Assay, following the manufacturer's instructions.
-
Data Analysis: Plot the rate of ADP production against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationship for MsbA Inhibitor Drug Discovery
The process of discovering and developing a novel MsbA inhibitor follows a logical progression from initial screening to preclinical evaluation.
Caption: Logical workflow for MsbA inhibitor drug discovery.
References
Application Notes and Protocols: MsbA ATPase Activity Assay with a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] It plays a crucial role in the viability of these bacteria by flipping lipopolysaccharide (LPS), a major component of the outer membrane, from the inner to the outer leaflet of the inner membrane.[3][4] This function is vital for maintaining the integrity of the outer membrane, which serves as a protective barrier against many antibiotics.[1] The essential nature of MsbA makes it an attractive target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.[1][5][6]
The transport cycle of MsbA is fueled by the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[5][7] Therefore, a key method for identifying and characterizing potential MsbA inhibitors is to measure their effect on its ATPase activity. A decrease in the rate of ATP hydrolysis in the presence of a compound can indicate that it is an effective inhibitor of MsbA's transport function.
This document provides detailed protocols for performing an in vitro MsbA ATPase activity assay to evaluate the inhibitory potential of novel compounds. For the purpose of this application note, we will refer to a representative inhibitor as MsbA-IN-5 . The protocols described here are based on established methods for measuring ATPase activity, such as the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi) from ATP hydrolysis.[8]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Expression and Purification of MsbA
A detailed protocol for the expression and purification of MsbA is beyond the scope of this application note. However, a general overview involves the overexpression of His-tagged MsbA in E. coli, followed by membrane vesicle preparation, solubilization with detergents (e.g., n-dodecyl-β-D-maltoside, DDM), and purification using affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.[8] The purified protein concentration should be determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Malachite Green-Based ATPase Activity Assay
This protocol is adapted for a 96-well plate format and is designed to determine the concentration-dependent inhibitory effect of a test compound on MsbA's ATPase activity.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
ATP solution: 100 mM ATP in water, pH 7.0
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Malachite Green Reagent (commercially available kits or prepared in-house)
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well clear, flat-bottom microplates
-
Incubator at 37°C
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of purified MsbA in Assay Buffer at a concentration of 2 µg/mL.
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentrations in the assay should typically range from low nanomolar to high micromolar to determine the IC50 value. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare a phosphate standard curve using the phosphate standard, with concentrations ranging from 0 to 50 µM.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 2 µg/mL MsbA working solution to each well, except for the "no enzyme" control wells.
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 50 µL of Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to MsbA before the start of the reaction.[9]
-
-
Initiation and Incubation of the Reaction:
-
Initiate the ATPase reaction by adding 40 µL of a 2.5 mM ATP solution in Assay Buffer to all wells, resulting in a final ATP concentration of 1 mM and a final volume of 100 µL.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Termination of the Reaction and Detection:
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate (Pi) produced.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
-
Data Presentation
The inhibitory activity of this compound on MsbA ATPase activity can be summarized in the following table. For comparative purposes, data for a known quinoline-based MsbA inhibitor, G247, is included.[3]
| Compound | IC50 (nM) | Maximum Inhibition (%) | Assay Conditions |
| This compound | [Experimental Value] | [Experimental Value] | 1 mM ATP, 30 min incubation at 37°C |
| G247 | 5 | >95 | 1 mM ATP, 30 min incubation at 37°C |
| Vanadate (Control) | ~200 µM | ~90 | 10 mM ATP, conditions as per[12] |
Note: The IC50 value for this compound is a placeholder for experimentally determined data. The value for G247 is from published literature for illustrative purposes.[3]
Conclusion
The protocol described provides a robust and reproducible method for assessing the inhibitory activity of novel compounds against MsbA's ATPase function. By quantifying the reduction in ATP hydrolysis, researchers can effectively screen for and characterize potential new antibiotics targeting this essential bacterial transporter. The use of a colorimetric assay like the malachite green method allows for high-throughput screening, accelerating the discovery of new therapeutic agents against Gram-negative bacteria.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Bacterial outer membrane - Wikipedia [en.wikipedia.org]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Native mass spectrometry and structural studies reveal modulation of MsbA-nucleotide interactions by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of MsbA-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) and its precursors from the inner to the outer leaflet of the inner membrane.[1][2] This function is critical for the biogenesis of the outer membrane, making MsbA a vital target for the development of novel antibiotics.[1][3] MsbA is a homodimer, with each subunit comprising a transmembrane domain (TMD) that recognizes and transports substrates, and a nucleotide-binding domain (NBD) that couples ATP hydrolysis to the transport process.[4][5] Like other multidrug resistance (MDR) ABC transporters, MsbA can also transport a variety of amphipathic drugs.[5][6]
This document provides detailed protocols for measuring the binding affinity of a putative inhibitor, MsbA-IN-5, to MsbA. The described methods are established techniques for characterizing ligand interactions with ABC transporters and can be adapted for specific research needs.
Signaling Pathway of MsbA Transport Cycle
The transport cycle of MsbA involves conformational changes driven by ATP binding and hydrolysis, which facilitates the translocation of substrates across the membrane.
Caption: Proposed mechanism of MsbA transport cycle and inhibition by this compound.
Experimental Protocols
Several biophysical and biochemical methods can be employed to determine the binding affinity of this compound to MsbA. The choice of method will depend on the available instrumentation, the properties of the inhibitor, and the desired level of detail.
Fluorescence Quenching Assay
This method relies on the change in the intrinsic fluorescence of MsbA upon ligand binding or the use of an extrinsic fluorescent probe. MsbA contains tryptophan residues that can be used as intrinsic probes. Alternatively, a cysteine residue can be engineered at a specific location and labeled with an environmentally sensitive fluorophore like MIANS (2-(4′-maleimidylanilino)naphthalene-6-sulfonic acid).[5]
Experimental Workflow
Caption: Workflow for determining binding affinity using a fluorescence quenching assay.
Detailed Protocol:
-
Protein Preparation:
-
Express and purify wild-type or a cysteine-mutant MsbA as previously described.[5]
-
For extrinsic labeling, incubate the purified, DTT-free Cys-mutant MsbA with a 15-fold molar excess of MIANS at room temperature for 1 hour.[5]
-
Remove excess unbound probe by dialysis against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).[5]
-
-
Fluorescence Measurements:
-
Perform measurements in a quartz cuvette using a spectrofluorometer.
-
For intrinsic tryptophan fluorescence, set the excitation wavelength to 295 nm and record the emission spectrum from 310 to 400 nm.
-
For MIANS-labeled MsbA, set the excitation wavelength to 330 nm and record the emission spectrum from 380 to 500 nm.[5]
-
Maintain the temperature at 25°C.
-
-
Titration:
-
To a solution of MsbA (e.g., 1 µM), add small aliquots of a concentrated stock solution of this compound.
-
Allow the system to equilibrate for 2-5 minutes after each addition before recording the fluorescence spectrum.
-
Correct for dilution and inner filter effects if necessary.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression software to determine the dissociation constant (Kd).
-
ATPase Activity Assay
The ATPase activity of MsbA is often modulated by the binding of substrates and inhibitors.[7] Measuring the effect of this compound on the basal ATPase activity of MsbA can provide an indirect measure of binding and functional consequence.
Experimental Workflow
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www5.in.tum.de [www5.in.tum.de]
- 5. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. genomembrane.com [genomembrane.com]
Application Notes and Protocols for Testing MsbA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane.[1][2][3] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics to combat multidrug-resistant pathogens.[4][5][6][7] These application notes provide detailed protocols for essential assays to identify and characterize inhibitors of MsbA.
Signaling Pathway and Mechanism of Action
MsbA functions as a homodimer, with each subunit containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[8][9] The transport cycle is powered by ATP hydrolysis at the NBDs, which drives conformational changes in the TMDs to move LPS across the membrane.[10][11] Inhibition of MsbA disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death.[4][5]
Experimental Protocols
Expression and Purification of MsbA
This protocol describes the overexpression of His-tagged MsbA in E. coli and its subsequent purification.
Workflow:
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www5.in.tum.de [www5.in.tum.de]
- 9. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of MsbA from Vibrio cholera: a multidrug resistance ABC transporter homolog in a closed conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MsbA Inhibitors in Antibiotic Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. MsbA, an essential ATP-binding cassette (ABC) transporter, represents a promising target for the development of such agents. Located in the inner membrane of Gram-negative bacteria, MsbA is responsible for the crucial first step of lipopolysaccharide (LPS) transport, flipping it from the inner to the outer leaflet of the inner membrane.[1][2][3] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death, making it a viable target for new antibiotics.[1]
This document provides detailed application notes and protocols for the evaluation of MsbA inhibitors, using a representative quinoline-based inhibitor as a primary example. While the specific compound "MsbA-IN-5" is not documented in publicly available literature, the methodologies described herein are applicable to the characterization of any novel MsbA inhibitor.
Mechanism of Action of MsbA Inhibitors
MsbA functions as a homodimer, coupling the energy from ATP hydrolysis at its nucleotide-binding domains (NBDs) to the transport of LPS via its transmembrane domains (TMDs). The catalytic cycle involves a transition between an inward-facing and an outward-facing conformation.
MsbA inhibitors have been discovered that interfere with this process through distinct allosteric mechanisms.[4] Two primary classes of inhibitors have been characterized:
-
ATPase Inhibitors (e.g., Quinoline-based compounds like G247, G907): These compounds typically bind to a pocket within the TMDs, locking the transporter in a collapsed, inward-facing conformation. This prevents the conformational changes necessary for ATP hydrolysis and subsequent LPS transport, ultimately leading to the accumulation of LPS in the inner membrane and cell death.[4][5]
-
Transport Uncouplers (e.g., Tetrahydrobenzothiophene-based compounds like TBT1): This class of inhibitors also binds to the TMDs but, paradoxically, stimulates the ATPase activity of MsbA. However, this ATP hydrolysis is uncoupled from productive LPS transport, effectively abolishing the flippase activity of MsbA.[4]
The diverse mechanisms of these inhibitors provide multiple avenues for therapeutic intervention against this essential bacterial target.
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of MsbA-mediated LPS transport and points of inhibition.
Quantitative Data for Representative MsbA Inhibitors
The following table summarizes the inhibitory activities of several known quinoline-based MsbA inhibitors. This data can serve as a benchmark for the evaluation of new chemical entities targeting MsbA.
| Compound | Target Organism | Assay Type | IC50 (nM) | MIC (µg/mL) | Reference |
| G247 | E. coli | ATPase Activity | 5 | - | [5] |
| G907 | E. coli | ATPase Activity | 18 | - | [5] |
| G332 | E. coli | Whole Cell Growth | - | 4 | [6] |
| G913 | E. coli | Whole Cell Growth | - | 2 | [6] |
| G592 | E. coli | Whole Cell Growth | - | 4 | [6] |
Experimental Protocols
MsbA ATPase Activity Assay
This protocol is adapted from a coupled-enzyme assay used to measure the rate of ATP hydrolysis by MsbA.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MsbA's ATPase activity.
Materials:
-
Purified MsbA protein reconstituted in nanodiscs or amphipols
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
Enzyme Coupling Mix: 6 mM phosphoenolpyruvate, 1 mM NADH, 10 units/mL lactate dehydrogenase, 10 units/mL pyruvate kinase
-
ATP solution (10 mM)
-
Test compound (e.g., this compound) at various concentrations
-
Positive control inhibitor (e.g., G907)
-
DMSO (vehicle control)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Enzyme Coupling Mix, and purified MsbA (approximately 1 µg per reaction).
-
Add the test compound at a range of concentrations (e.g., 0.01 nM to 10 µM) to the wells of the microplate. Include wells for vehicle control (DMSO) and a positive control inhibitor.
-
Add the MsbA-containing reaction mixture to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the compound to bind to MsbA.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The decrease in NADH absorbance is proportional to the rate of ATP hydrolysis.
-
Calculate the initial rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general guidelines for broth microdilution susceptibility testing.
Objective: To determine the minimum concentration of a test compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Perform a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (antibiotic) and a negative control (no compound) on each plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Experimental Workflow for MsbA Inhibitor Discovery
Caption: A typical workflow for the discovery and development of MsbA inhibitors.
Conclusion
MsbA is a highly attractive and validated target for the discovery of novel antibiotics against Gram-negative pathogens. The distinct mechanisms of known inhibitors offer a solid foundation for structure-based drug design and lead optimization. The protocols and data presented in these application notes provide a comprehensive framework for researchers to identify and characterize new MsbA inhibitors. While "this compound" does not correspond to a known public compound, the application of these methodologies will be crucial in advancing any novel MsbA-targeting compound through the antibiotic discovery pipeline.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cell-based screen for discovering lipopolysaccharide biogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MsbA-IN-5 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MsbA-IN-5 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of MsbA, an ATP-binding cassette (ABC) transporter.[1][2][3] In Gram-negative bacteria, MsbA is essential for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane. By inhibiting MsbA, this compound disrupts this process, leading to the accumulation of LPS in the inner membrane and ultimately, bacterial cell death. The IC50 value for this compound is 2 nM.[1][4]
Q2: What are the known properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| IC50 | 2 nM | [1][4] |
| MIC (E. coli) | 12 µM | [1][4] |
| MIC (K. pneumoniae) | 12 µM | [1][4] |
| MIC (E. cloacae) | 25 µM | [1][4] |
| Molecular Weight | 452.3 g/mol | [5] |
| Solubility | < 1 mg/mL in DMSO | [6] |
Q3: How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO).[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your specific mammalian cell line using a colorimetric cytotoxicity assay like the MTT assay.
Materials:
-
This compound
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or other suitable solvent for formazan crystals
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
Record your results in a table similar to the one below.
| This compound Concentration (µM) | Absorbance (OD) | % Cell Viability |
| 0 (No Treatment) | 100% | |
| 0 (Vehicle Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Proposed mechanism of action of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect | - Concentration of this compound is too low.- The specific cell line may not be sensitive to MsbA inhibition.- Instability of the compound in the culture medium. | - Increase the concentration range in your dose-response experiment.- Verify the expression and activity of MsbA in your cell line.- Prepare fresh dilutions for each experiment. |
| High cytotoxicity at all concentrations | - The compound is generally toxic to the cell line at the tested concentrations.- Solvent (e.g., DMSO) concentration is too high. | - Test a lower range of this compound concentrations.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO). |
| Precipitation of the compound in the medium | - The concentration of this compound exceeds its solubility in the culture medium. | - Do not exceed the recommended solubility limit.- Visually inspect the medium for any precipitation after adding the compound.- Prepare fresh dilutions from a clear stock solution. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors. | - Ensure consistent cell numbers are seeded for each experiment.- Standardize all incubation times.- Use calibrated pipettes and ensure proper mixing of solutions. |
References
Technical Support Center: Troubleshooting MsbA Inhibitor Insolubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with small molecule inhibitors of MsbA, a critical ABC transporter in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of my MsbA inhibitor in my aqueous assay buffer. What is the likely cause?
A1: Many small molecule inhibitors targeting membrane proteins like MsbA are hydrophobic (lipophilic) in nature. When a concentrated stock solution of the inhibitor, typically in a solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the inhibitor's low aqueous solubility can be exceeded, leading to precipitation. This is a common issue for compounds designed to interact with the transmembrane domains of proteins.
Q2: How can I improve the solubility of my MsbA inhibitor in my experiments?
A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Introducing a small percentage of an organic co-solvent (e.g., DMSO, ethanol, or polyethylene glycol) into your final assay buffer can help maintain the inhibitor's solubility. It is crucial to perform a vehicle control experiment to ensure the co-solvent itself does not affect MsbA activity.
-
Detergents: Since MsbA is a membrane protein, the presence of a mild, non-ionic detergent (e.g., n-Dodecyl β-D-maltoside (DDM), Triton X-100, or Tween-20) at a concentration above its critical micelle concentration (CMC) can help solubilize both the protein and the hydrophobic inhibitor.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Ensure the chosen pH is compatible with the stability and activity of MsbA.
-
Sonication: Brief sonication of the final solution can help to disperse small aggregates and improve apparent solubility.
-
Carrier Proteins: In some cellular assays, the presence of serum proteins like bovine serum albumin (BSA) can help to chaperone hydrophobic molecules and improve their delivery to the target.
Q3: What is a typical starting concentration for an MsbA inhibitor in an activity assay?
A3: The optimal concentration depends on the inhibitor's potency (e.g., IC50 or EC50). It is recommended to perform a dose-response curve starting from a high concentration (e.g., 10-50 µM) and performing serial dilutions. However, the highest concentration tested may be limited by the inhibitor's solubility in the assay buffer. If precipitation is observed at higher concentrations, the dose-response curve should be interpreted with caution, as the effective concentration of the inhibitor will be lower than the nominal concentration.
Q4: My inhibitor seems to be losing activity over time in the assay. Could this be related to solubility?
A4: Yes, poor solubility can lead to time-dependent loss of activity. The inhibitor may initially be in a supersaturated state and then gradually precipitate out of solution during the course of the experiment. This can be assessed by measuring the amount of soluble inhibitor at different time points using techniques like HPLC.
Data Presentation: Properties of Known MsbA Inhibitors
The following table summarizes the properties of two classes of well-characterized MsbA inhibitors. Note that specific solubility data for the "G-series" compounds are not widely published and should be determined empirically.
| Inhibitor Class | Example Compound | Mechanism of Action | Solubility in DMSO |
| Tetrahydrobenzothiophene | TBT1 | Stimulates MsbA ATPase activity while inhibiting lipopolysaccharide (LPS) transport.[1] | 125 mg/mL[2] |
| Quinolone-based | G247, G907 | Inhibit both MsbA ATPase activity and LPS transport.[2][3][4] | Data not publicly available; expected to be hydrophobic. |
Experimental Protocols
Protocol 1: General Method for Preparing an MsbA Inhibitor for an Aqueous Assay
-
Prepare a High-Concentration Stock Solution: Dissolve the MsbA inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the inhibitor is fully dissolved. Gentle warming or vortexing may be necessary.
-
Create Intermediate Dilutions: If necessary, create intermediate dilutions of the stock solution in 100% DMSO.
-
Dilute into Assay Buffer: For the final working concentration, dilute the DMSO stock solution into the pre-warmed (e.g., 37°C) aqueous assay buffer. It is critical to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize local concentrations that can lead to precipitation. The final DMSO concentration in the assay should typically be kept below 1-2% to avoid affecting protein function.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Pre-incubation (Optional but Recommended): Pre-incubate the inhibitor with the purified MsbA protein (or membrane preparations) for a defined period (e.g., 15 minutes) on ice or at room temperature before initiating the activity assay.[5]
Protocol 2: MsbA ATPase Activity Assay with an Inhibitor
This protocol is adapted from established methods for measuring MsbA ATPase activity.[5][6]
-
Prepare Assay Buffer: A typical assay buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM dithiothreitol. If using purified, detergent-solubilized MsbA, include the same detergent (e.g., 0.1% DDM) and 10% glycerol in the buffer.[5]
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the MsbA inhibitor in the assay buffer, ensuring the final DMSO concentration is constant across all wells. Include a "vehicle control" with the same final DMSO concentration but no inhibitor.
-
Pre-incubate Inhibitor with MsbA: In a 96-well plate, add a defined amount of purified MsbA or MsbA-containing proteoliposomes to each well containing the inhibitor dilutions. Pre-incubate for 15 minutes on ice.[5]
-
Initiate the Reaction: Start the ATPase reaction by adding ATP to a final concentration of 2 mM.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure ATP Hydrolysis: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate that can be measured spectrophotometrically at ~620 nm.[6]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of MsbA activity against the logarithm of the inhibitor concentration. From this curve, the IC50 value (the concentration of inhibitor that reduces MsbA activity by 50%) can be determined.
Mandatory Visualizations
Caption: Workflow for testing the effect of an MsbA inhibitor on its ATPase activity.
Caption: The lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Improving signal-to-noise in MsbA activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in MsbA activity assays.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during MsbA activity assays.
Issue 1: Low or No ATPase Activity Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Protein | Ensure that the purified MsbA is stored correctly, typically at -80°C in the presence of cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles. Confirm protein integrity via SDS-PAGE. |
| Inappropriate Assay Buffer | The assay buffer should be at room temperature before starting the experiment.[1] Use a buffer composition known to be suitable for MsbA, for example, 50 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, and 10 mM MgCl₂.[2][3] |
| Incorrect ATP Concentration | The Kₘ of MsbA for ATP can be in the range of 0.4-0.9 mM.[4] Ensure the ATP concentration is not limiting. However, very high concentrations of ATP (>2.5 mM) can lead to high background in malachite green assays due to contaminating free phosphate and spontaneous ATP hydrolysis.[4] |
| Suboptimal Lipid Environment | MsbA activity is significantly higher when reconstituted in a lipid environment compared to detergent micelles.[3] Reconstitute purified MsbA into proteoliposomes, preferably with E. coli polar lipids, for optimal activity.[2] |
| Missing Substrate Stimulation | The basal ATPase activity of MsbA can be low. The addition of its substrate, such as Kdo₂-Lipid A, can stimulate activity by 4-5 fold.[5] |
Issue 2: High Background in ATPase Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity ATP with low levels of contaminating inorganic phosphate. Ensure all glassware is thoroughly rinsed with phosphate-free water, as detergents can be a source of phosphate contamination.[6] |
| Spontaneous ATP Hydrolysis | High ATP concentrations and acidic conditions of the malachite green reagent can cause non-enzymatic ATP hydrolysis.[4] Prepare fresh ATP solutions and minimize the time between adding the malachite green reagent and reading the absorbance. |
| Precipitation in Malachite Green Assay | High concentrations of phosphate can lead to precipitation when the malachite green reagent is added. If this occurs, the sample may need to be diluted before the assay. |
| Detergent Interference | Some detergents can interfere with the malachite green assay, leading to high background.[7] If possible, reduce the detergent concentration in the final assay volume or use a detergent-free system like nanodiscs. |
Issue 3: Variability and Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. When possible, prepare a master mix for the reaction components to minimize well-to-well variability.[1] |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay. Equilibrate all reagents and the plate to the desired reaction temperature before starting the experiment. A 10°C change can alter enzyme kinetics significantly. |
| Incomplete Mixing | Ensure all components are thoroughly mixed upon addition. Gently tap the plate or use a plate shaker to ensure a homogenous reaction mixture in each well. |
| Inconsistent Proteoliposome Preparation | The size and lipid-to-protein ratio of proteoliposomes can affect activity. Use a consistent protocol for liposome preparation, such as extrusion through a defined pore size, and accurately determine the protein concentration after reconstitution. |
Frequently Asked Questions (FAQs)
1. What is the best method to measure the ATPase activity of MsbA?
The most common and sensitive method is the malachite green assay, which colorimetrically detects the inorganic phosphate released from ATP hydrolysis.[8][9] It is crucial to optimize this assay to minimize background signal.
2. Why is my purified MsbA inactive?
MsbA is a membrane protein and is often unstable when solubilized in detergents. The choice of detergent is critical for maintaining its activity. Furthermore, MsbA requires a lipid environment for optimal function. Reconstitution into liposomes or nanodiscs is highly recommended.[3]
3. How does the choice of detergent affect MsbA activity?
Detergents can significantly impact the ATPase activity of MsbA. For example, some studies have shown that MsbA has higher activity in FA-3 or C10E5 compared to DDM.[5] It is advisable to screen different detergents to find the one that best preserves the activity of your MsbA preparation.
4. What is the optimal lipid composition for MsbA reconstitution?
E. coli polar lipids are often used and have been shown to support high levels of MsbA activity, as this mimics its native environment.[2]
5. How can I be sure that the transport I am measuring is due to MsbA?
To confirm that the observed transport activity is mediated by MsbA, you can use a catalytically inactive mutant (e.g., a Walker B motif mutant) as a negative control. This mutant should be reconstituted in the same way as the wild-type protein but should not show ATP-dependent transport.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing MsbA activity to aid in experimental design and troubleshooting.
Table 1: Effect of Detergent/Environment on MsbA ATPase Activity
| Environment | Vmax (nmol/min/mg) | Km for ATP (µM) | Reference |
| DDM (Detergent) | 37 | 878 | [10] |
| DDM (Detergent) | 418 | 520 | [4] |
| C10E5 (Detergent) | - | - | Activity observed |
| FA-3 (Detergent) | 6,000 - 10,000 | 310 | [5] |
| Nanodiscs (E. coli polar lipids) | Substantially higher than in DDM | - | [2] |
Table 2: Effect of Substrate on MsbA ATPase Activity in Proteoliposomes
| Substrate | Fold Stimulation of Vmax | Change in Km for ATP | Reference |
| None (Basal) | 1 | 878 µM | [10] |
| Kdo₂-Lipid A | 4-5 | Decreased to 379 µM | [10] |
| RaLPS | Higher stimulation than Kdo₂-Lipid A | - | [5] |
Experimental Protocols
Key Experiment 1: Malachite Green ATPase Activity Assay
This protocol is adapted from previously described methods.[2][3][5]
Materials:
-
Purified MsbA (in detergent or reconstituted in proteoliposomes)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM MgCl₂
-
ATP solution (freshly prepared in Assay Buffer)
-
Substrate (e.g., Kdo₂-Lipid A), if desired
-
Malachite Green Reagent A: 0.045% (w/v) malachite green in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Malachite Green Working Solution: Mix 3 parts of Reagent A with 1 part of Reagent B. Add Triton X-100 to a final concentration of 0.04%. Prepare fresh.
-
Stopping Solution: 34% (w/v) sodium citrate
Procedure:
-
Set up reactions in a 96-well plate. For each reaction, add a final concentration of 400 nM MsbA to the Assay Buffer.
-
If using a substrate, add it to the desired final concentration (e.g., 5 µM Kdo₂-Lipid A).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate at 37°C. Take time points (e.g., 3, 6, 9, 12 minutes) by stopping the reaction with the addition of the Malachite Green Working Solution.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Add the Stopping Solution.
-
Measure the absorbance at 650 nm using a plate reader.
-
Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of ATP hydrolyzed.
Key Experiment 2: Proteoliposome Reconstitution and Transport Assay
This protocol is based on established methods for reconstituting MsbA and measuring its flippase activity.[2][11]
Materials:
-
Purified MsbA in a suitable detergent (e.g., DDM)
-
E. coli polar lipids
-
Hydration Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl
-
Fluorescently labeled lipid (e.g., NBD-PE)
-
Bio-Beads SM-2
-
Transport Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂
-
ATP solution
-
Dithionite solution (freshly prepared)
Procedure:
-
Proteoliposome Preparation: a. Prepare a thin film of E. coli polar lipids by drying from a chloroform solution under a stream of nitrogen. b. Hydrate the lipid film in Hydration Buffer to a final concentration of 4 mg/mL. c. Subject the lipid suspension to several freeze-thaw cycles. d. Form unilamellar vesicles by extruding the suspension through a polycarbonate membrane with a 200 nm pore size.
-
Reconstitution: a. Solubilize the liposomes by adding DDM. b. Add purified MsbA to the solubilized liposomes at a lipid-to-protein ratio of 100:1 (w/w). c. Incubate for 30 minutes at 4°C with gentle mixing. d. Remove the detergent by adding Bio-Beads and incubating overnight at 4°C.
-
Transport Assay: a. Harvest the proteoliposomes by ultracentrifugation. b. Resuspend the proteoliposomes in Transport Buffer. c. Add the fluorescently labeled lipid (e.g., NBD-PE) to the proteoliposomes and incubate to allow its incorporation into the outer leaflet. d. Divide the sample into two tubes. To one tube, add ATP to initiate transport. To the other, add buffer as a negative control. e. Incubate at 37°C for a set time (e.g., 20 minutes). f. Stop the reaction and quench the fluorescence of the NBD-PE in the outer leaflet by adding a freshly prepared solution of sodium dithionite. g. Measure the remaining fluorescence using a fluorometer. A decrease in fluorescence in the ATP-containing sample compared to the control indicates ATP-dependent lipid flipping to the inner leaflet.
Visualizations
Caption: Workflow for the MsbA ATPase activity assay.
Caption: Troubleshooting logic for low signal-to-noise.
Caption: MsbA transport cycle.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and structural comparison of the ABC exporter MsbA studied in detergent and reconstituted in nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for lipid and copper regulation of the ABC transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. eubopen.org [eubopen.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Off-target effects of MsbA-IN-5 in bacterial cells
Disclaimer: The following information is provided for a hypothetical compound, "MsbA-IN-5," based on general principles of MsbA inhibition and methodologies for characterizing small molecule inhibitors in bacteria. No specific experimental data for a compound with this designation was found in publicly available literature. This guide is intended to serve as a template for researchers working with novel MsbA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target mechanism of action for this compound?
This compound is designed as an inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane. By inhibiting the ATPase activity of MsbA, this compound is expected to disrupt LPS transport, leading to the accumulation of LPS in the inner membrane. This disruption of the outer membrane integrity induces cell envelope stress and ultimately results in bacterial cell death.[1][2]
Q2: I am observing cytotoxicity in my bacterial cell culture at concentrations of this compound that are lower than the reported IC50 for MsbA inhibition. Could this be due to off-target effects?
Yes, this is a possibility. If you observe significant cytotoxicity at concentrations that are not consistent with the on-target inhibition of MsbA, it could indicate that this compound is interacting with other cellular components. This could involve binding to other essential proteins or non-specifically disrupting cellular membranes. It is crucial to perform counter-screening and target deconvolution studies to investigate potential off-target liabilities.
Q3: My this compound compound shows activity against Gram-positive bacteria, which lack the canonical LPS outer membrane. What could be the reason for this?
This is a strong indicator of off-target effects. Since the primary target, MsbA-mediated LPS transport, is absent in Gram-positive bacteria, any activity against these organisms suggests that this compound is acting on a different target or through a different mechanism. Potential off-targets could include other ABC transporters with structural similarities to MsbA or other essential cellular components.
Troubleshooting Guides
Problem 1: Inconsistent results in bacterial growth inhibition assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your assay buffer. Consider using a co-solvent like DMSO, but ensure the final concentration is not toxic to the bacteria. |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. This can be done using techniques like HPLC-MS. |
| Bacterial Strain Variability | Ensure you are using a consistent bacterial strain and growth phase for all experiments. Passage number can also affect susceptibility. |
| Inaccurate Compound Concentration | Verify the stock concentration of this compound. Perform a dose-response curve in every experiment to ensure consistency. |
Problem 2: Difficulty confirming on-target activity in a cellular context.
| Possible Cause | Troubleshooting Step |
| Poor Cell Penetration | The compound may not be efficiently crossing the bacterial cell envelope to reach MsbA in the inner membrane. Consider using efflux pump inhibitor strains to assess if the compound is being actively removed. |
| Off-target effects mask on-target activity | At higher concentrations, potent off-target effects might lead to cell death before the effects of MsbA inhibition are observable. Try to identify a concentration window where on-target effects can be specifically measured. |
| Lack of a clear phenotypic readout for MsbA inhibition | Accumulation of LPS in the inner membrane can be difficult to measure directly. Consider using reporter strains that are sensitive to envelope stress. |
Quantitative Data Summary
Table 1: Hypothetical Activity Profile of this compound
| Parameter | Value | Notes |
| MsbA ATPase Inhibition IC50 (E. coli) | 0.5 µM | Determined using purified, reconstituted MsbA. |
| Minimum Inhibitory Concentration (MIC) vs. E. coli K-12 | 2 µM | Standard broth microdilution assay. |
| MIC vs. P. aeruginosa PAO1 | 8 µM | May indicate differences in cell envelope permeability or efflux. |
| MIC vs. S. aureus ATCC 29213 | > 64 µM | Lack of activity against Gram-positive bacteria is expected for a specific MsbA inhibitor. Any significant activity would suggest off-targets. |
| Cytotoxicity (HepG2 cells) CC50 | 50 µM | Assesses toxicity against a human cell line. A high CC50 suggests selectivity for the bacterial target. |
| Selectivity Index (CC50 / MIC E. coli) | 25 | A higher selectivity index is desirable. |
Key Experimental Protocols
Target Deconvolution using Affinity Chromatography
This method aims to identify the binding partners of this compound from a bacterial cell lysate.[1][3]
-
Immobilization of this compound: Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Bacterial Lysate: Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase. Harvest the cells, and lyse them using a French press or sonication in a non-denaturing lysis buffer. Clarify the lysate by centrifugation to remove cell debris.
-
Affinity Capture: Incubate the clarified lysate with the this compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by competing with an excess of free this compound, or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential targets.
Proteomic Profiling of Bacterial Response to this compound
This experiment identifies changes in the bacterial proteome upon treatment with this compound, which can reveal both on-target and off-target effects.[2][4][5][6]
-
Bacterial Culture and Treatment: Grow bacterial cultures to early-log phase and treat with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period. Include an untreated (vehicle control) culture.
-
Protein Extraction and Digestion: Harvest the bacterial cells and extract total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated sample compared to the control.
-
Pathway Analysis: Use bioinformatics tools to determine if the differentially expressed proteins are enriched in specific cellular pathways. On-target effects would be expected to impact pathways related to cell envelope stress and LPS biosynthesis. Enrichment in other pathways may indicate off-target effects.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on the viability of bacterial or mammalian cells.[7][8][9][10]
-
Cell Seeding: Seed bacterial or mammalian cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours for mammalian cells, shorter for bacteria).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Proteomic analysis of bacterial response to a 4-hydroxybenzylidene indolinone compound, which re-sensitizes bacteria to traditional antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. essentdent.org [essentdent.org]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Evaluation of Minimum Antibacterial Values of Different Medicaments Used in Endodontic Regenerative Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Serum Protein Interference with MsbA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with MsbA inhibitors, with a specific focus on addressing and mitigating the common issue of serum protein interference in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My MsbA inhibitor shows potent activity in buffer but is significantly less active in the presence of serum. Why is this happening?
A1: This is a classic case of serum protein interference. Your inhibitor is likely binding to proteins in the serum, most commonly albumin. Serum albumin is highly abundant in plasma and can bind to a wide variety of small molecules, effectively reducing the free concentration of your inhibitor available to interact with MsbA. Only the unbound fraction of the drug is typically active.
Q2: How can I confirm that my MsbA inhibitor is binding to serum proteins?
A2: You can perform a serum protein binding assay. Common methods include equilibrium dialysis, ultrafiltration, and surface plasmon resonance (SPR). These techniques separate the protein-bound inhibitor from the free inhibitor, allowing you to quantify the extent of binding.
Q3: What is an acceptable level of serum protein binding for a potential drug candidate?
A3: There is no strict cutoff, but compounds with very high serum protein binding (>99%) can be challenging to develop. This is because even small variations in binding can lead to large changes in the free drug concentration, potentially impacting efficacy and safety. However, high binding can also increase a drug's half-life in the body. The significance of high protein binding should be evaluated in the context of the inhibitor's potency and intended therapeutic use.
Q4: How can I mitigate the effects of serum protein interference in my in vitro assays?
A4:
-
Include Serum/Albumin in your Assays: For cell-based assays, using serum-containing media is more physiologically relevant. For biochemical assays, you can add purified bovine serum albumin (BSA) or human serum albumin (HSA) to your buffer to mimic in vivo conditions and get a more accurate measure of your inhibitor's potency.
-
Determine IC50 Shifts: Measure the IC50 of your inhibitor in the presence and absence of a fixed concentration of BSA or HSA. A significant rightward shift in the IC50 value in the presence of albumin indicates protein binding.
-
Modify Your Compound: If serum protein binding is a major issue, medicinal chemistry efforts can be directed towards modifying the compound to reduce its affinity for albumin while maintaining its potency against MsbA.
Troubleshooting Guides
Issue 1: High Background Signal in ATPase Activity Assay
| Possible Cause | Troubleshooting Step |
| Reagent Contamination | Use fresh, high-purity reagents. Ensure buffers are not contaminated with phosphate. |
| Non-enzymatic ATP Hydrolysis | Run a no-enzyme control to determine the rate of spontaneous ATP hydrolysis. Subtract this background from your measurements. |
| Inhibitor Interference with Detection | Some compounds can interfere with the colorimetric or fluorescent detection method. Run a control with your inhibitor but without the enzyme to check for this. |
| Sub-optimal Assay Conditions | Optimize pH, salt concentration, and temperature for your specific MsbA preparation. |
Issue 2: Inconsistent Results in Liposome-Based Transport Assay
| Possible Cause | Troubleshooting Step |
| Poor Reconstitution of MsbA | Ensure complete removal of detergent after reconstituting MsbA into liposomes. Incomplete removal can affect protein function and liposome integrity. Use Bio-Beads or a similar method for detergent removal. |
| Leaky Liposomes | Test the integrity of your proteoliposomes. Encapsulate a fluorescent dye and monitor its release over time. |
| Low Transport Activity | Confirm the ATPase activity of your reconstituted MsbA. Low ATPase activity will result in low transport activity. |
| Inhibitor Precipitation | Your inhibitor may be precipitating out of solution, especially at higher concentrations. Check the solubility of your inhibitor in the assay buffer. |
Data Presentation
Table 1: Example IC50 Values for Known MsbA Inhibitors
| Inhibitor | Target Organism | IC50 (nM) | Assay Condition |
| G247 | E. coli MsbA | 5 | ATPase Activity Assay |
| G907 | E. coli MsbA | 18 | ATPase Activity Assay |
Note: Data is illustrative and sourced from publicly available research. Actual values may vary based on experimental conditions.
Table 2: Example of Serum Protein Binding Data for a Hypothetical MsbA Inhibitor
| Species | Protein Binding (%) | Method |
| Human | 98.5% | Equilibrium Dialysis |
| Rat | 95.2% | Equilibrium Dialysis |
| Mouse | 92.8% | Equilibrium Dialysis |
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol is adapted from established methods for measuring the ATPase activity of ABC transporters.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol
-
Reaction Solution: Assay Buffer containing 2 mM ATP and 4 mM MgCl₂
-
MsbA Inhibitor (e.g., MsbA-IN-5) dissolved in DMSO
-
SDS Solution (12% w/v)
-
Malachite Green Reagent
-
Potassium phosphate standards
Procedure:
-
Dilute purified MsbA in Assay Buffer to the desired concentration.
-
In a 96-well plate, add your MsbA inhibitor at various concentrations. Include a DMSO-only control.
-
Add the diluted MsbA to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the Reaction Solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 12% SDS solution.
-
Add the Malachite Green reagent to each well to detect the released inorganic phosphate.
-
Read the absorbance at the appropriate wavelength (typically around 620-650 nm).
-
Calculate the amount of phosphate released using a standard curve generated with potassium phosphate.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.
Protocol 2: Fluorescent Lipid Transport Assay in Proteoliposomes
This protocol describes a method to monitor the transport of a fluorescently labeled lipid by MsbA reconstituted into liposomes.
Materials:
-
Purified MsbA protein
-
E. coli polar lipids
-
NBD-labeled lipid (e.g., NBD-PE)
-
Liposome Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl
-
Detergent (e.g., DDM)
-
Bio-Beads
-
ATP and MgCl₂
-
Dithionite solution (freshly prepared)
-
MsbA Inhibitor
Procedure:
-
Proteoliposome Reconstitution:
-
Prepare liposomes by resuspending dried E. coli polar lipids in Liposome Buffer.
-
Solubilize the liposomes with a detergent like DDM.
-
Add purified MsbA to the solubilized liposomes and incubate.
-
Include the NBD-labeled lipid in the lipid mixture.
-
Remove the detergent by adding Bio-Beads and incubating overnight. This will form proteoliposomes with MsbA incorporated.
-
Collect the proteoliposomes by ultracentrifugation.
-
-
Transport Assay:
-
Resuspend the proteoliposomes in Liposome Buffer.
-
Aliquot the proteoliposomes into a 96-well black plate.
-
Add your MsbA inhibitor at various concentrations and incubate.
-
Measure the initial total fluorescence (F_total).
-
Add dithionite to the wells. Dithionite will quench the fluorescence of the NBD-lipids in the outer leaflet of the liposomes.
-
Measure the fluorescence again to get the fluorescence of the inner leaflet (F_inner_initial).
-
To a parallel set of wells, add ATP and MgCl₂ to initiate transport.
-
Incubate at 37°C for a set time (e.g., 20 minutes).
-
Quench the outer leaflet fluorescence with dithionite.
-
Measure the final inner leaflet fluorescence (F_inner_final).
-
-
Data Analysis:
-
An increase in F_inner_final compared to F_inner_initial indicates transport of the NBD-lipid to the inner leaflet.
-
Calculate the percent inhibition of transport for each inhibitor concentration and determine the IC50.
-
Mandatory Visualizations
Caption: Workflow for MsbA ATPase and Lipid Transport Assays.
Caption: Simplified schematic of MsbA-mediated LPS transport and inhibition.
Caption: Logical relationship of serum protein binding and MsbA inhibition.
Technical Support Center: Optimizing MsbA-IN-5 using Cell Permeability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell permeability assays to optimize the compound MsbA-IN-5, a novel inhibitor of the MsbA transporter in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for drug development?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] Its primary function is to flip lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane.[1][3][4] Since the outer membrane protects these bacteria from many antibiotics and environmental stressors, inhibiting MsbA disrupts this protective barrier, leading to cell death.[1][4] This makes MsbA a promising target for the development of new antibiotics.
Q2: What is the proposed mechanism of action for this compound?
This compound is a small molecule inhibitor designed to interfere with the transport function of MsbA. While the precise binding site is under investigation, it is hypothesized to either prevent ATP hydrolysis, lock the transporter in a conformation that is not conducive to substrate transport, or competitively inhibit LPS binding.[5][6] The optimization of this compound aims to enhance its ability to enter the bacterial cell and effectively inhibit MsbA.
Q3: Which cell permeability assays are most suitable for evaluating this compound?
For evaluating compounds targeting bacterial transporters like MsbA, a multi-faceted approach to permeability assessment is recommended. This includes:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is a high-throughput method to determine the passive diffusion of a compound across an artificial lipid membrane.[7][8][9] It is useful for initial screening of a compound library to assess baseline permeability.
-
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that forms a monolayer with characteristics similar to the intestinal epithelium.[10][11][12] While a mammalian model, it can be used to assess general absorption and potential for efflux by human transporters if the compound were to be developed for oral administration.
-
MDCK-MDR1 Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for the P-glycoprotein efflux pump) are used in this assay.[13][14][15] This is particularly useful for determining if a compound is a substrate of common mammalian efflux pumps, which can be a liability for drug candidates.
-
Bacterial Cell-Based Assays: For direct assessment of MsbA inhibition, assays using bacterial strains with modified outer membranes to increase permeability or assays with purified MsbA in proteoliposomes are often employed.
Q4: How do I interpret the efflux ratio from a Caco-2 or MDCK-MDR1 assay?
The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.[12][15] An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for active efflux transporters.[15][16]
Troubleshooting Guides
This section addresses common issues encountered during cell permeability assays for this compound optimization.
| Issue | Potential Cause | Recommended Solution |
| High variability in Papp values between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers in each well. |
| Compromised integrity of the cell monolayer. | Routinely check the transepithelial electrical resistance (TEER) values before and after the assay.[11][14] Discard any wells with TEER values below the established threshold for your cell line. | |
| Pipetting errors during sample collection or addition. | Use calibrated pipettes and be consistent with pipetting technique.[17] | |
| Low recovery of this compound | Compound binding to plasticware. | Use low-binding plates and pipette tips. |
| Compound instability in the assay buffer. | Assess the stability of this compound in the assay buffer over the time course of the experiment. Consider adjusting the buffer composition or pH if instability is observed. | |
| Cellular metabolism of the compound. | Analyze samples for the presence of metabolites using LC-MS/MS. If metabolism is significant, consider using metabolic inhibitors or a different cell line with lower metabolic activity. | |
| Unexpectedly high efflux ratio for this compound | This compound is a substrate for endogenous efflux transporters in the cell line (e.g., P-gp, BCRP). | Confirm efflux by running the assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp).[16] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate. |
| No correlation between PAMPA and cell-based assay results | The compound is subject to active transport (uptake or efflux) in the cell-based assay. | This is an expected outcome if your compound interacts with transporters.[8] Use the discrepancy to diagnose the mechanism of permeation. High permeability in PAMPA but low in Caco-2/MDCK may suggest efflux. |
| The compound has low aqueous solubility. | Poor solubility can lead to inaccurate results. Ensure the compound is fully dissolved in the assay buffer at the tested concentration. The use of co-solvents should be minimized and consistent across assays. |
Data Presentation
Table 1: Permeability and Efflux of this compound Analogs
| Compound | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Caco-2 Efflux Ratio |
| This compound | 5.2 ± 0.4 | 2.1 ± 0.2 | 4.5 ± 0.3 | 2.1 |
| Analog A | 8.9 ± 0.7 | 6.5 ± 0.5 | 7.1 ± 0.6 | 1.1 |
| Analog B | 2.1 ± 0.3 | 0.5 ± 0.1 | 3.0 ± 0.4 | 6.0 |
| Analog C | 15.3 ± 1.1 | 10.2 ± 0.9 | 11.0 ± 1.0 | 1.1 |
Table 2: Effect of Efflux Inhibitor on Permeability of Analog B
| Compound | Condition | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Caco-2 Efflux Ratio |
| Analog B | Control | 0.5 ± 0.1 | 3.0 ± 0.4 | 6.0 |
| Analog B | + Verapamil (50 µM) | 2.8 ± 0.3 | 3.1 ± 0.3 | 1.1 |
Experimental Protocols
PAMPA Protocol
-
Preparation of the Donor Plate: Prepare a solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final desired concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Hydration of the Artificial Membrane: Add 5 µL of the artificial membrane solution (e.g., lecithin in dodecane) to each well of the filter plate (donor plate) and place it on top of a 96-well plate containing buffer (acceptor plate).
-
Incubation: Add the compound solution to the donor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[18]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient using the following formula: Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - ([C]A,t / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A,t is the compound concentration in the acceptor well at time t, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay Protocol
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm2).[19]
-
Permeability Assay:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours), often with gentle shaking.[11]
-
Sample Collection and Analysis: Collect samples from the receiver chamber at the end of the incubation period and analyze the compound concentration by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Calculate the Papp for both directions and the corresponding efflux ratio.[12]
Visualizations
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial outer membrane - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. platypustech.com [platypustech.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming Resistance to MsbA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MsbA inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during experiments with MsbA inhibitors.
Issue 1: Inconsistent or No Activity of MsbA Inhibitor in Cellular Assays
Question: My MsbA inhibitor shows potent activity in biochemical assays (e.g., ATPase assay with purified protein), but has weak or no activity in whole-cell bacterial growth inhibition assays (e.g., high Minimum Inhibitory Concentration - MIC). What are the possible causes and solutions?
Answer:
Several factors can contribute to this discrepancy. Here’s a systematic troubleshooting approach:
Potential Causes & Troubleshooting Steps:
-
Efflux Pump Activity: Gram-negative bacteria possess robust efflux systems, such as the AcrAB-TolC complex, which can actively pump out the inhibitor, preventing it from reaching its target, MsbA.[1][2][3]
-
Troubleshooting:
-
Test your inhibitor in a bacterial strain deficient in major efflux pumps (e.g., a tolC knockout strain). A significant decrease in the MIC in the knockout strain compared to the wild-type strain indicates that your compound is a substrate for efflux pumps.[1]
-
Consider co-administration of your inhibitor with a known efflux pump inhibitor (EPI), although potent and specific EPIs for many bacterial systems are still under development.
-
-
-
Outer Membrane Permeability: The outer membrane of Gram-negative bacteria is a formidable barrier that can prevent your inhibitor from reaching the inner membrane where MsbA resides.
-
Troubleshooting:
-
Test your inhibitor in strains with a compromised outer membrane, such as those with mutations in the lipopolysaccharide (LPS) transport pathway (e.g., lptD mutants), to see if activity is enhanced.
-
Analyze the physicochemical properties of your inhibitor. Compounds with a molecular weight under 600 Da, a low number of hydrogen bond donors, and moderate lipophilicity tend to have better penetration across the outer membrane.
-
-
-
Inhibitor Stability and Solubility: The inhibitor may be unstable or poorly soluble in the bacterial growth medium over the long incubation times required for MIC assays.
-
Troubleshooting:
-
Assess the chemical stability of your compound in the growth medium over 24 hours at 37°C.
-
Measure the solubility of your inhibitor in the assay medium. If it's low, consider formulation strategies, but be mindful that detergents or solvents can affect bacterial growth.
-
-
-
Species-Specific Inhibitor Activity: The binding site of MsbA can vary between different bacterial species, leading to species-specific inhibitor activity.[1]
-
Troubleshooting:
-
If your inhibitor was developed against MsbA from one species (e.g., E. coli), test its activity against purified MsbA from other species of interest (e.g., Acinetobacter baumannii).
-
Compare the sequence and structural models of the MsbA inhibitor binding sites across different species to predict potential differences in inhibitor affinity.
-
-
Issue 2: Unexpected Results in MsbA ATPase Assays
Question: I am getting inconsistent or unexpected results in my MsbA ATPase activity assays. For example, my inhibitor stimulates ATPase activity, or the basal activity of my purified MsbA is very low. What could be wrong?
Answer:
MsbA ATPase assays can be sensitive to experimental conditions. Here are some common causes and solutions:
Potential Causes & Troubleshooting Steps:
-
Inhibitor Mechanism of Action: Some classes of MsbA inhibitors, like those with a tetrahydrobenzothiophene (TBT) scaffold, are known to stimulate the ATPase activity of MsbA while inhibiting its transport function.[4] This is a valid mechanistic observation and not necessarily an experimental artifact.
-
Troubleshooting:
-
Review the literature for the expected mechanism of your inhibitor class.
-
Complement your ATPase assay with a transport assay (e.g., LPS or fluorescent lipid flipping assay) to determine if the stimulation of ATP hydrolysis is uncoupled from substrate transport.
-
-
-
Purity and Aggregation of MsbA: The purity and aggregation state of the reconstituted MsbA can significantly impact its activity.
-
Troubleshooting:
-
Run your purified MsbA on an SDS-PAGE gel to check for purity.
-
Use size-exclusion chromatography to ensure that your MsbA is in a monodisperse state.
-
-
-
Lipid Environment: The type of lipid used for reconstituting MsbA is critical for its function. MsbA activity is generally higher and more stable in a lipid environment (proteoliposomes or nanodiscs) compared to detergent micelles.[5]
-
Troubleshooting:
-
Reconstitute MsbA into proteoliposomes made from E. coli polar lipids or into lipid nanodiscs.
-
If using detergents, ensure the concentration is just above the critical micelle concentration (CMC) to maintain MsbA solubility without denaturing it.
-
-
-
Assay Components and Conditions: The concentrations of ATP, Mg²⁺, and potential contaminating nucleotides (like ADP) can affect the results.
-
Troubleshooting:
-
Ensure you are using an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate) in coupled-enzyme assays to prevent the accumulation of ADP, which can inhibit MsbA.
-
Verify the optimal pH and temperature for your specific MsbA homolog.
-
Check for and avoid interfering substances like high concentrations of EDTA, SDS, or sodium azide in your buffers.[6]
-
-
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is MsbA and why is it a good target for antibiotics?
A1: MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. Its primary function is to flip lipopolysaccharide (LPS) from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane. This is a critical step in the biogenesis of the outer membrane. Since the outer membrane is vital for the survival of Gram-negative bacteria and is absent in eukaryotes, MsbA represents an attractive and specific target for the development of new antibiotics. Inhibition of MsbA is lethal to the bacteria.
Q2: What are the main classes of MsbA inhibitors?
A2: There are several known classes of MsbA inhibitors, each with distinct mechanisms of action:
-
Quinoline-based inhibitors (G-compounds): These compounds typically inhibit both the ATPase and transport functions of MsbA. They are thought to bind in the transmembrane domains and prevent the conformational changes necessary for the transport cycle.
-
Tetrahydrobenzothiophene (TBT)-based inhibitors: These inhibitors have a unique mechanism where they stimulate the ATPase activity of MsbA but abolish its LPS transport function, effectively uncoupling the two processes.[4]
-
Benzophenone-based inhibitors: This is another class of inhibitors that targets MsbA.[1]
Resistance Mechanisms
Q3: How do bacteria develop resistance to MsbA inhibitors?
A3: The primary mechanism of resistance to MsbA inhibitors is the acquisition of point mutations in the msbA gene. These mutations often occur in or near the inhibitor binding site within the transmembrane domains or in regions that allosterically affect inhibitor binding. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective.
Q4: Can you provide examples of resistance mutations and their impact on inhibitor efficacy?
A4: Yes. Studies have identified several single amino acid substitutions in E. coli MsbA that confer resistance to quinoline-based inhibitors. The table below summarizes some of these mutations and their effect on the Minimum Inhibitory Concentration (MIC) of different inhibitors.
| MsbA Mutation | Inhibitor G592 MIC (µg/mL) | Fold Change in MIC vs. Wild-Type | Inhibitor G913 MIC (µg/mL) | Fold Change in MIC vs. Wild-Type | Inhibitor G332 MIC (µg/mL) | Fold Change in MIC vs. Wild-Type |
| Wild-Type | 0.78 | - | 0.20 | - | 0.05 | - |
| A175V | 6.2 | 8 | 1.6 | 8 | 0.39 | 8 |
| P176A | 12.5 | 16 | 3.1 | 16 | 0.78 | 16 |
| P176L | >50 | >64 | >25 | >125 | >12.5 | >250 |
| I182M | 12.5 | 16 | 3.1 | 16 | 0.78 | 16 |
| M291L | 25 | 32 | 6.2 | 31 | 1.6 | 32 |
Data adapted from a study on quinoline-resistant mutants in E. coli MG1655 lptD(imp4213).[1]
Experimental Design
Q5: How do I choose the right assay to test my MsbA inhibitor?
A5: The choice of assay depends on the information you want to obtain. A multi-assay approach is often the most informative:
-
ATPase Activity Assay: This is a biochemical assay using purified, reconstituted MsbA. It's useful for high-throughput screening and for determining if your compound directly interacts with the ATPase machinery.
-
LPS/Lipid Transport Assay: This assay directly measures the transport function of MsbA. It is crucial for confirming that your inhibitor blocks the primary function of MsbA and for understanding its mechanism (e.g., uncoupling of ATPase activity from transport).
-
Minimum Inhibitory Concentration (MIC) Assay: This is a whole-cell assay that determines the lowest concentration of your inhibitor that prevents visible bacterial growth. It is the standard for assessing the antibacterial efficacy of a compound.
-
Bacterial Viability Assay (CFU counting): This assay determines whether your inhibitor is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay (Coupled-Enzyme, Spectrophotometric)
This protocol measures the rate of ATP hydrolysis by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Purified MsbA reconstituted in proteoliposomes or nanodiscs
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol
-
ATP solution (100 mM)
-
MgCl₂ solution (1 M)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
MsbA inhibitor dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In the assay buffer, prepare a reaction mix containing 2 mM ATP, 5 mM MgCl₂, 2.5 mM PEP, 0.2 mM NADH, 10 units/mL LDH, and 20 units/mL PK.
-
Add Inhibitor: To the wells of the 96-well plate, add your MsbA inhibitor at various concentrations. Include a DMSO-only control.
-
Add MsbA: Add 0.2-1 µg of reconstituted MsbA to each well.
-
Initiate the Reaction: Add the reaction mix to each well to a final volume of 200 µL.
-
Measure Absorbance: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot the rate of hydrolysis against the inhibitor concentration to determine the IC₅₀.
Protocol 2: Fluorescent Lipid Transport (Flipping) Assay
This protocol uses a fluorescently labeled lipid (NBD-PE) to measure the transport activity of MsbA reconstituted into proteoliposomes.
Materials:
-
MsbA reconstituted in proteoliposomes (inside-out orientation)
-
NBD-PE (1-(12-((7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-2-(12-((7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphoethanolamine)
-
Sodium dithionite (a membrane-impermeable quenching agent)
-
ATP solution
-
Transport Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂
-
Fluorometer
Procedure:
-
Label Proteoliposomes: Incubate the MsbA-containing proteoliposomes with NBD-PE to allow the fluorescent lipid to incorporate into the outer leaflet of the liposome membrane.
-
Remove Unbound Probe: Separate the labeled proteoliposomes from unincorporated NBD-PE using a spin column.
-
Initiate Transport: Divide the labeled proteoliposomes into two tubes. To one tube, add ATP to initiate transport. To the other (control), add an equal volume of buffer. Incubate both at 37°C.
-
Quench External Fluorescence: After a set time (e.g., 10 minutes), add sodium dithionite to both tubes. Dithionite will quench the fluorescence of the NBD-PE remaining in the outer leaflet. The NBD-PE that has been flipped to the inner leaflet by MsbA will be protected from quenching and will remain fluorescent.
-
Measure Fluorescence: Measure the fluorescence intensity of both the ATP-containing sample and the control sample.
-
Data Analysis: The difference in fluorescence between the ATP-treated and control samples represents the amount of NBD-PE transported by MsbA. The transport activity can be expressed as the percentage of protected fluorescence.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an inhibitor that prevents visible bacterial growth.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MsbA inhibitor
-
96-well sterile microplate
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture to a final concentration of 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Prepare Inhibitor Dilutions: Perform a two-fold serial dilution of your MsbA inhibitor in CAMHB directly in the 96-well plate.
-
Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of bacteria (i.e., the well is not turbid). This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) of each well with a plate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow of MsbA inhibitor action and bacterial resistance mechanisms.
Caption: Experimental workflow for the coupled-enzyme ATPase assay.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Validation & Comparative
Comparison of MsbA Inhibitors: TBT1 vs. G247
An important note to the user: Initial searches for "MsbA-IN-5" did not yield any specific information regarding its mechanism of action or experimental data. It is possible that this is a compound with limited publicly available information or an internal designation. Therefore, to fulfill the core request for a comparative guide on MsbA inhibitors with distinct mechanisms, this document provides a detailed comparison between TBT1 and another well-characterized first-generation MsbA inhibitor, G247 .
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the mechanisms of action of two first-generation inhibitors of the MsbA transporter, TBT1 and G247. MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a critical step in outer membrane biogenesis.[1][2] This makes it an attractive target for the development of new antibiotics.[1][2] TBT1 and G247 are notable for their opposing effects on MsbA's ATPase activity, providing valuable insights into the pharmacology of ABC transporters.[1]
Mechanism of Action
TBT1 and G247 employ distinct allosteric mechanisms to inhibit the function of MsbA, despite both binding within the transmembrane domains (TMDs).[1]
TBT1:
TBT1 acts as a lipopolysaccharide (LPS) transport inhibitor but, paradoxically, stimulates the ATPase activity of MsbA.[1] Cryo-electron microscopy studies have revealed that two molecules of TBT1 asymmetrically occupy the substrate-binding site of MsbA.[1] This binding induces a collapsed, inward-facing conformation of the transporter.[1] In this state, the distance between the nucleotide-binding domains (NBDs) is decreased, which is thought to mimic a substrate-bound state and stimulate ATP hydrolysis.[1] However, this conformational change uncouples ATP hydrolysis from the productive transport of LPS.
G247:
In contrast to TBT1, G247 is an ATPase inhibitor.[1] It binds to adjacent but separate pockets within the MsbA transmembrane domains.[1] The binding of two G247 molecules symmetrically widens the distance between the NBDs, locking MsbA in a wide inward-open conformation.[1] This increased separation of the NBDs prevents the conformational changes required for ATP binding and subsequent hydrolysis, thereby inhibiting both ATPase activity and LPS transport.[1] The mechanism of G247 is similar to that of some other known ABC transporter inhibitors.[1]
Quantitative Data Summary
| Feature | TBT1 | G247 | Reference |
| Effect on MsbA ATPase Activity | Stimulator | Inhibitor | [1] |
| Binding Site | Asymmetrically in the substrate-binding pocket of the TMDs | Symmetrically in adjacent, separate pockets in the TMDs | [1] |
| Induced Conformation | Collapsed inward-facing | Wide inward-open | [1] |
| Effect on NBD Distance | Decreased | Increased | [1] |
| Inhibition of LPS Transport | Yes | Yes | [1] |
Experimental Protocols
A key experiment to differentiate the mechanism of action of MsbA inhibitors like TBT1 and G247 is the in vitro ATPase activity assay.
MsbA ATPase Activity Assay
Objective: To determine the effect of inhibitors on the ATP hydrolysis rate of purified MsbA.
Materials:
-
Purified MsbA protein reconstituted in proteoliposomes or in detergent (e.g., DDM).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol.
-
ATP solution (2 mM).
-
Inhibitor stock solutions (TBT1, G247) at various concentrations.
-
Phosphate detection reagent (e.g., based on malachite green).
-
96-well microtiter plate.
-
Spectrophotometer.
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer and the desired concentration of the inhibitor.
-
Add purified MsbA protein (e.g., 1-10 µg/ml) to each well.
-
Pre-incubate the mixture for a set time (e.g., 15 minutes) on ice to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
After a color development period (e.g., 25 minutes at room temperature), measure the absorbance at the appropriate wavelength (e.g., 850 nm).
-
A standard curve using known concentrations of inorganic phosphate (Pi) should be generated to quantify the amount of phosphate released.
-
The ATPase activity is then calculated and plotted against the inhibitor concentration to determine EC₅₀ (for stimulators) or IC₅₀ (for inhibitors).
References
Unveiling a New Frontier in Antibacterial Research: Efficacy of the MsbA Inhibitor G907 Compared to Known Antibiotics
For Immediate Release
In the global battle against antimicrobial resistance, researchers are tirelessly exploring novel therapeutic avenues. A promising strategy lies in targeting essential bacterial processes distinct from those targeted by conventional antibiotics. One such target is MsbA, an indispensable ATP-binding cassette (ABC) transporter responsible for the transport of lipopolysaccharide (LPS) in Gram-negative bacteria. This guide provides a comprehensive comparison of the efficacy of a novel quinoline-based MsbA inhibitor, G907, and its analogs, with established antibiotics, supported by experimental data.
Mechanism of Action: A Novel Approach to Bacterial Disruption
Unlike many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, G907 employs a unique mechanism of action. It specifically inhibits MsbA, a critical component of the LPS transport pathway in Gram-negative bacteria. This pathway is essential for maintaining the integrity of the bacterial outer membrane.
G907 traps the MsbA transporter in an inward-facing conformation, effectively blocking its transport function. This leads to a dual disruptive effect: it prevents the proper localization of LPS to the outer membrane and causes a functional uncoupling of the nucleotide-binding domains (NBDs) of the transporter, further impairing its activity.[1][2] The inhibition of MsbA ultimately compromises the outer membrane, leading to bacterial cell death.
dot
Caption: Mechanism of MsbA inhibition by G907.
Comparative Efficacy: Quantitative Analysis
The following tables summarize the in vitro efficacy of the quinoline-based MsbA inhibitor G332 (an analog of G907) and the widely-used antibiotic ciprofloxacin against uropathogenic Escherichia coli (UPEC) strain CFT073 and multidrug-resistant (MDR) clinical isolates. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Table 1: Comparative MICs against E. coli CFT073
| Compound | Target | MIC (µg/mL) |
| G332 (MsbA Inhibitor) | MsbA | 8 |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV | 0.008 - 0.015[3][4] |
Table 2: Efficacy of MsbA Inhibitor G332 against Multidrug-Resistant (MDR) Gram-Negative Bacteria
| Bacterial Strain | Known Acquired Resistance | G332 MIC (µg/mL) |
| E. coli Clinical Isolate | ESBL, QRDR mutations | 8 |
| K. pneumoniae ATCC 13883 | - | >64 |
| E. cloacae Clinical Isolate | Carbapenem-resistant | >64 |
Data for G332 from a study by Genentech. Data for comparator antibiotics compiled from multiple sources for the specified strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on agar plates were suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: The test compounds (MsbA inhibitors and comparator antibiotics) were serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution was inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) were included. The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
dot
Caption: Broth microdilution MIC testing workflow.
MsbA ATPase Activity Assay
The inhibitory effect of the compounds on MsbA's ATPase activity was quantified using a biochemical assay.
-
Preparation of MsbA: Purified MsbA protein was reconstituted into proteoliposomes.
-
Assay Reaction: The proteoliposomes containing MsbA were incubated with varying concentrations of the inhibitor in a reaction buffer containing ATP and an ATP-regenerating system.
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis was measured by quantifying the amount of ADP produced over time. This is often done using a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in MsbA ATPase activity (IC50) was determined by plotting the rate of ATP hydrolysis against the inhibitor concentration.[5][6]
dot
Caption: MsbA ATPase activity assay workflow.
Conclusion
The quinoline-based MsbA inhibitor G907 and its analogs represent a promising new class of antibacterial agents with a novel mechanism of action. While direct MIC comparisons with ciprofloxacin show that G332 is less potent against susceptible E. coli, its consistent activity against multidrug-resistant strains highlights its potential to circumvent existing resistance mechanisms. Further research and development of MsbA inhibitors could provide a much-needed therapeutic option against challenging Gram-negative infections. The data presented here underscores the importance of exploring unconventional targets to stay ahead in the fight against antimicrobial resistance.
References
- 1. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Ciprofloxacin Treatment Failure in a Murine Model of Pyelonephritis Due to an AAC(6′)-Ib-cr-Producing Escherichia coli Strain Susceptible to Ciprofloxacin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
A Tale of Two Inhibitors: Distinct Allosteric Mechanisms Define MsbA Modulation
A Comparative Guide to the Structural Choreography of MsbA in Complex with Small Molecule Inhibitors
The ATP-binding cassette (ABC) transporter MsbA is a critical component in the biogenesis of the outer membrane of Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1][2] Its essential role makes it a prime target for the development of novel antibiotics.[2] Structural and functional studies have revealed that small molecule inhibitors can modulate MsbA activity through diverse allosteric mechanisms, inducing distinct conformational states. This guide provides a detailed comparison of the structural and functional effects of two first-generation MsbA inhibitors, TBT1 (tetrahydrobenzothiophene 1) and G247, based on recent cryo-electron microscopy (cryo-EM) and biochemical studies.
Contrasting Conformational Landscapes Induced by TBT1 and G247
Cryo-EM studies have elucidated that TBT1 and G247, despite binding to adjacent pockets within the transmembrane domains (TMDs) of MsbA, provoke dramatically different structural responses, particularly in the arrangement of the nucleotide-binding domains (NBDs).[1][3]
-
TBT1 Induces a Collapsed, Asymmetric Inward-Facing State: The binding of two TBT1 molecules asymmetrically within the substrate-binding pocket leads to a "collapsed" inward-facing conformation. This state is characterized by a drastic decrease in the distance between the two NBDs, bringing them significantly closer together.[1][3] This conformation is thought to mimic a substrate-bound state, paradoxically stimulating the ATPase activity of MsbA.[1]
-
G247 Promotes a Wide, Symmetric Inward-Open State: In stark contrast, the binding of two G247 molecules symmetrically forces the transporter into a wide inward-open conformation. This results in a significant increase in the distance between the NBDs, pushing them away from each other and preventing the closure required for ATP hydrolysis.[1][3] This mechanism effectively locks MsbA in an inactive state, inhibiting its function.[1]
The divergent effects of these inhibitors highlight the remarkable conformational plasticity of MsbA and provide crucial insights into the principles of ABC transporter pharmacology.[1] While both compounds ultimately inhibit LPS transport, they achieve this through opposing allosteric mechanisms that either hyper-activate a non-productive ATP hydrolysis cycle (TBT1) or prevent the conformational changes necessary for any ATP turnover (G247).[1][2]
Quantitative Structural and Functional Comparison
The structural and functional consequences of inhibitor binding to MsbA have been quantified through cryo-EM and ATPase activity assays. The data below summarizes the key differences observed between the apo (drug-free), TBT1-bound, and G247-bound states.
| State of MsbA | Structure Determination Method | Resolution (Overall) | Inter-NBD Distance | Effect on ATPase Activity | Reference |
| Drug-Free (A. baumannii) | Cryo-EM | Not specified | ~47 Å | Basal activity | [1] |
| TBT1-Bound (A. baumannii) | Cryo-EM | 4.3 Å | ~20 Å | Stimulates in a dose-dependent manner | [1] |
| Drug-Free (E. coli) | Cryo-EM | Not specified | ~47 Å | Basal activity | [1] |
| G247-Bound (E. coli) | Cryo-EM | 3.9 Å | ~60 Å | Prevents ATP hydrolysis | [1][2] |
| G907-Bound (E. coli) | X-ray Crystallography | 2.9 Å | Asymmetric, uncoupled NBDs | Blocks ATP hydrolysis | [4][5] |
Visualizing Inhibitor-Induced Mechanisms
The following diagrams illustrate the distinct conformational states of MsbA induced by TBT1 and G247, and the general workflow for their structural determination.
Figure 1: Conformational states of MsbA induced by inhibitors TBT1 and G247.
Figure 2: General experimental workflow for structural and functional analysis.
Detailed Experimental Protocols
The structural and functional data presented are based on rigorous experimental procedures. Below are summaries of the key methodologies employed.
Single-Particle Cryo-Electron Microscopy (Cryo-EM)
-
Protein Expression and Purification: MsbA from Acinetobacter baumannii or E. coli is expressed in E. coli cells. The protein is then purified from the cell membranes using detergents like dodecyl maltoside (DDM).[1]
-
Reconstitution in Nanodiscs: For a more native-like environment, purified MsbA is reconstituted into nanodiscs composed of membrane scaffold proteins (MSPs) and phospholipids such as palmitoyl-oleoyl-phosphatidylglycerol (POPG) or E. coli polar lipids.[1][6]
-
Complex Formation: The reconstituted MsbA is incubated with a molar excess of the specific inhibitor (e.g., TBT1 or G247) prior to vitrification.
-
Cryo-EM Grid Preparation and Data Collection: The MsbA-inhibitor complex solution is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice. Automated data collection is then performed using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Raw movie frames are corrected for motion and subjected to contrast transfer function (CTF) estimation. Particles are picked automatically and subjected to several rounds of 2D and 3D classification to select for homogenous populations. The final set of particles is used for 3D refinement to generate a high-resolution density map.[1][6]
-
Model Building and Refinement: An initial model of MsbA is fitted into the cryo-EM map, and the structure is manually built and refined using crystallographic software to produce the final atomic model.[1]
X-ray Crystallography
-
Protein Preparation and Crystallization: MsbA is purified and stabilized, often in the presence of detergents or facial amphiphiles.[4][7] The protein is then co-crystallized with the inhibitor (e.g., G907) and often a non-hydrolyzable ATP analog or in a specific nucleotide state.[4]
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.[8] The diffraction data is processed, and the structure is solved using molecular replacement with a known MsbA structure as a search model. The resulting electron density map is used to build and refine the atomic model of the MsbA-inhibitor complex.[4][9]
ATPase Activity Assay
-
Preparation: Nanodisc-reconstituted MsbA is prepared at a specific concentration.
-
Reaction: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) upon ATP hydrolysis. The reaction is typically initiated by adding ATP to a mixture containing the MsbA nanodiscs and varying concentrations of the inhibitor.
-
Quantification: The amount of released Pi is determined, often using a colorimetric method like the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is measured, and for inhibitors, dose-response curves are generated to determine parameters like IC50 (for inhibitors like G-compounds) or the concentration-dependent stimulation (for activators like TBT1).[1][10]
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of MsbA Inhibitor Binding Pockets: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding pockets of distinct classes of MsbA inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the mechanisms of inhibition.
MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipopolysaccharide (LPS) transport pathway, making it an attractive target for the development of novel antibiotics. Small molecule inhibitors of MsbA have been identified that disrupt its function through different allosteric mechanisms. This guide focuses on a comparative analysis of the binding pockets of two major classes of MsbA inhibitors: the tetrahydrobenzothiophene-based inhibitors, exemplified by TBT1, and the quinoline-based inhibitors, such as G247 and G907.
Distinct Binding Pockets and Mechanisms of Action
Structural and functional studies have revealed that these two classes of inhibitors bind to distinct yet adjacent pockets within the transmembrane domains (TMDs) of MsbA, leading to opposite effects on its ATPase activity and conformational state.
TBT1 , an ATPase stimulator, occupies the central substrate-binding pocket, mimicking the binding of the native substrate, lipopolysaccharide (LPS).[1][2] This interaction traps MsbA in a collapsed, inward-facing conformation, which, despite inhibiting LPS transport, stimulates the hydrolysis of ATP.[2]
In contrast, quinoline-based inhibitors like G247 and G907 act as ATPase inhibitors. They wedge into a novel transmembrane pocket, distinct from the LPS binding site, which prevents the conformational changes required for ATP hydrolysis and substrate transport.[1][3] This binding event locks MsbA in a wide, inward-open conformation.[2]
Quantitative Comparison of Inhibitor Potency
The potency of these inhibitors has been characterized through various biochemical assays. The following table summarizes key quantitative data for representative inhibitors from each class.
| Inhibitor Class | Representative Inhibitor | Assay Type | Parameter | Value | Organism |
| Tetrahydrobenzothiophene | TBT1 | ATPase Stimulation | EC50 | ~13 µM | Acinetobacter baumannii |
| Quinoline | G907 | ATPase Inhibition | IC50 | 18 nM | Escherichia coli |
| Quinoline | G592 | ATPase Inhibition | IC50 | 150 ± 48 nM | Escherichia coli |
| Quinoline | G913 | ATPase Inhibition | IC50 | 3.8 ± 0.98 nM | Escherichia coli |
| Quinoline | G332 | ATPase Inhibition | IC50 | 2.8 ± 0.75 nM | Escherichia coli |
Comparative Details of the Binding Pockets
Detailed structural analyses using cryo-electron microscopy (cryo-EM) and X-ray crystallography have elucidated the specific amino acid residues that constitute the binding pockets for these inhibitor classes.
TBT1 Binding Pocket (LPS Substrate Pocket)
TBT1 binds asymmetrically within the central cavity of MsbA, which is also the binding site for LPS.[2] The binding pocket is characterized by:
-
A large hydrophobic pocket: This region accommodates the acyl chains of LPS and the aromatic rings of TBT1.[2]
-
A ring of basic residues: These residues are crucial for stabilizing the negatively charged phosphate groups of LPS and the carboxyl group of TBT1. Key interacting residues include Arg72, Arg78, Arg148, and Lys290.[2][4]
G-Compound (Quinoline) Binding Pocket
The quinoline-based inhibitors bind to a distinct pocket located within the transmembrane domain, at the interface of transmembrane helices TM3, TM4, TM5, and TM6.[4][5] This binding site is architecturally conserved.[3] Key features of this pocket include:
-
A transmembrane wedge: The inhibitor acts as a wedge, preventing the necessary conformational changes for the transport cycle.[2][6]
-
Specific residue interactions: Mutations at residues such as A175 and I182 have been shown to confer resistance to these inhibitors.[5] The binding of G907 has been shown to involve interactions with Arg190 in TM4.
Experimental Protocols
The characterization of MsbA inhibitors and their binding pockets relies on a combination of structural biology and biochemical techniques.
MsbA Expression, Purification, and Reconstitution
-
Expression: MsbA is typically overexpressed in E. coli strains, often with an affinity tag (e.g., His-tag) for purification.
-
Purification: The protein is extracted from the cell membrane using detergents (e.g., n-dodecyl-β-D-maltoside, DDM) and purified using affinity chromatography followed by size-exclusion chromatography.
-
Reconstitution: For functional and structural studies, purified MsbA is reconstituted into a membrane-mimetic environment, such as nanodiscs or proteoliposomes, to maintain its native conformation and activity.[7]
Structural Determination: Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: Reconstituted MsbA, in complex with an inhibitor, is applied to a cryo-EM grid and rapidly frozen in liquid ethane to vitrify the sample.[8][9]
-
Data Collection: The frozen grids are imaged in a transmission electron microscope to collect a large dataset of particle images.[10][11]
-
Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the MsbA-inhibitor complex, allowing for the visualization of the binding pocket.[8][9]
Biochemical Assay: ATPase Activity
The effect of inhibitors on the ATPase activity of MsbA is a key functional readout.
-
Reaction Setup: Reconstituted MsbA is incubated in a reaction buffer containing ATP and MgCl2 at a controlled temperature (e.g., 37°C).[7][12]
-
Inhibitor Addition: For inhibition assays, varying concentrations of the inhibitor are added to the reaction. For stimulation assays, the effect of the compound on the basal ATPase rate is measured.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified over time using a colorimetric method, such as the malachite green assay.[7][12] The rate of ATP hydrolysis is then calculated.
Visualizing MsbA Inhibition and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of MsbA inhibition and a typical experimental workflow for characterizing MsbA inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cryo-EM structure of MsbA in saposin-lipid nanoparticles (Salipro) provides insights into nucleotide coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MsbA Inhibitors: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for MsbA inhibitors, with a focus on the quinoline series of compounds, exemplified here as "MsbA-IN-5". Due to challenges in in vivo validation for this class of compounds, this guide also presents a detailed, standardized protocol for future animal efficacy studies.
MsbA, an essential ATP-binding cassette (ABC) transporter, is a critical component of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. Its inhibition leads to the toxic accumulation of LPS in the inner membrane, making it a promising target for novel antibiotics. Several classes of MsbA inhibitors have been identified, including the quinoline series. However, the progression of these potent in vitro inhibitors to in vivo animal models has been hampered by significant preclinical challenges.
Comparative Analysis of MsbA Inhibitors
While in vivo efficacy data for the quinoline series, including our representative "this compound," is currently unavailable due to formulation and pharmacokinetic challenges, a comparison of their in vitro activity against other known MsbA inhibitors highlights their potential.
A significant hurdle for the in vivo evaluation of the quinoline series is their high affinity for serum proteins. This extensive binding reduces the concentration of the free, active drug in the bloodstream to levels insufficient for therapeutic efficacy. It is a well-established principle that only the unbound fraction of a drug can diffuse into tissues and exert its pharmacological effect. For many antibiotics, high serum protein binding can lead to a discrepancy between potent in vitro activity and poor in vivo efficacy[1][2][3][4].
| Compound Class | Representative Compound(s) | Mechanism of Action | In Vitro Potency (IC50/MIC) | Key Limitations for In Vivo Studies |
| Quinoline Series | G592, G913, G332 ("this compound") | Inhibit MsbA ATPase and transport activity. | G913: 0.15 µM (EC50, E. coli)G332: 0.11 µM (EC50, E. coli) | High serum protein binding (>99%) significantly reduces bioavailability, making in vivo testing currently unfeasible. |
| Tetrahydrobenzothiophene | TBT1 | Stimulates MsbA ATPase activity while abolishing LPS transport. | Varies by bacterial species. | Low binding affinity and interaction with animal serum. |
| "G Compounds" | G247 | Blocks both ATP hydrolysis and LPS transport. | Varies by bacterial species. | Interaction with animal serum. |
Signaling Pathway of MsbA Inhibition
The following diagram illustrates the mechanism of action for MsbA and its inhibition.
References
Safety Operating Guide
Personal protective equipment for handling MsbA-IN-5
This document provides crucial safety and logistical information for the handling and disposal of MsbA-IN-5, a novel bioactive small molecule. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Assumed Hazards of this compound
Given that this compound is a novel research compound and an ABC transporter inhibitor, its full toxicological profile is unknown. Therefore, it must be handled as a hazardous substance.[1] Potential hazards include:
-
High Potency and Toxicity: As a bioactive small molecule designed to interact with biological systems, it may have potent, off-target effects.[2][3][4][5][6]
-
Dermal, Ocular, and Respiratory Irritation: Direct contact may cause irritation to the skin, eyes, and respiratory tract.
-
Unknown Systemic Effects: The long-term health effects of exposure are not yet characterized.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE | Standards and Specifications |
| Receiving and Unpacking | - Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves (double-gloved recommended) | - ANSI Z87.1 compliant eye protection- ASTM D6978 compliant chemotherapy gloves or equivalent |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown (fully closing)- Chemical Splash Goggles- Face Shield- N95 Respirator (or higher)- Double Nitrile Gloves | - Goggles providing a full seal around the eyes- Use of a certified chemical fume hood or powder containment hood is required |
| Solubilizing and Diluting | - Chemical Resistant Lab Coat or Gown- Chemical Splash Goggles- Double Nitrile Gloves | - Work should be performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Lab Coat- Safety Glasses- Nitrile Gloves | - Standard cell culture aseptic techniques should be followed within a biological safety cabinet |
| Waste Disposal | - Chemical Resistant Gown- Chemical Splash Goggles- Heavy-Duty Nitrile or Neoprene Gloves | - Follow all institutional and local regulations for hazardous chemical waste disposal |
Experimental Protocol for Safe Handling
1. Receiving and Storage:
- Upon receipt, visually inspect the package for any signs of damage or leakage.
- Wear appropriate PPE (lab coat, safety glasses, and gloves) when unpacking.
- Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[7]
2. Weighing and Preparation of Stock Solutions:
- All weighing of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
- Wear a disposable gown, chemical splash goggles, a face shield, an N95 respirator, and double nitrile gloves.
- Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
- Prepare stock solutions by slowly adding the solvent to the solid to avoid splashing.
3. Use in Experiments:
- When handling solutions of this compound, always work within a chemical fume hood.
- Use positive displacement pipettes for accurate and safe liquid handling.
- Avoid the creation of aerosols.
4. Disposal:
- All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing paper) must be disposed of in a designated hazardous chemical waste container.
- Liquid waste should be collected in a sealed, properly labeled hazardous waste container.
- Follow all institutional and local environmental health and safety guidelines for chemical waste disposal.
Visual Workflow Guides
The following diagrams illustrate the standard procedures for donning and doffing PPE and the emergency response protocol for accidental exposure.
Caption: Standard Operating Procedure for Donning and Doffing Personal Protective Equipment.
Caption: Emergency Response Workflow for Accidental Exposure to this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. The controversial role of ABC transporters in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolysis Inhibition Inactivates ABC Transporters to Restore Drug Sensitivity in Malignant Cells | PLOS One [journals.plos.org]
- 5. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
